A-966492
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoro-4-pyrrolidin-2-ylphenyl)-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIVQGOUBLVTCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-966492: A-966492: A Technical Guide to its Mechanism of Action as a Potent PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-966492 is a novel and potent small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1 and PARP2.[1][2][3] These enzymes are critical components of the cellular DNA damage response (DDR) network. By inhibiting PARP, this compound disrupts the repair of single-strand DNA breaks (SSBs). In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication, a concept known as synthetic lethality. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical potency, cellular activity, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support its characterization as a promising therapeutic agent.
Core Mechanism of Action: PARP Inhibition
This compound is a potent inhibitor of both PARP1 and PARP2, with a high degree of selectivity.[4] The primary mechanism of action involves the competitive inhibition of the binding of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a necessary co-substrate for PARP enzymes, to the catalytic domain of PARP. This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to sites of DNA damage.
The inhibition of PARP activity by this compound has two major downstream consequences:
-
Inhibition of DNA Repair: By preventing the formation of PAR chains, this compound blocks the efficient repair of SSBs. In cells that are proficient in homologous recombination (HR), these unrepaired SSBs can be resolved by other pathways. However, in cancer cells with HR deficiencies (e.g., BRCA1/2 mutations), the persistence of SSBs leads to the formation of DSBs during DNA replication, which cannot be repaired, ultimately triggering apoptosis.
-
PARP Trapping: Some PARP inhibitors not only block the catalytic activity of PARP but also "trap" the enzyme on the DNA at the site of damage. This trapped PARP-DNA complex is itself a cytotoxic lesion that can further disrupt DNA replication and transcription, contributing to the inhibitor's anti-tumor activity. While the specific trapping potential of this compound is not extensively detailed in the provided search results, this is a key characteristic of many PARP inhibitors.
Signaling Pathway of PARP1 and this compound Intervention
The following diagram illustrates the central role of PARP1 in the DNA damage response and how this compound intervenes in this pathway.
Caption: this compound inhibits PARP1, blocking SSB repair and leading to cytotoxic DSBs in HR-deficient cells.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value (nM) | Reference(s) |
| PARP1 | Enzyme Assay | Ki | 1 | [1][5] |
| PARP2 | Enzyme Assay | Ki | 1.5 | [1][2] |
| PARP1 | Whole Cell Assay | EC50 | 1 | [5] |
Table 2: Preclinical Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Efficacy | Reference(s) |
| B16F10 Syngeneic | Murine Melanoma | This compound + Temozolomide (B1682018) (TMZ) | Significantly enhances the efficacy of TMZ | [5] |
| MX-1 Xenograft | Human Breast Carcinoma | This compound (single agent) | Demonstrates single-agent activity | [5] |
| MX-1 Xenograft | Human Breast Carcinoma | This compound + Carboplatin | Potentiates the effect of carboplatin | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
PARP1 and PARP2 Enzyme Inhibition Assay
This protocol describes a biochemical assay to determine the inhibitory constant (Ki) of this compound against purified PARP enzymes.
Workflow Diagram:
Caption: Workflow for determining the in vitro inhibitory activity of this compound on PARP enzymes.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 1 mM DTT.
-
Enzyme: Recombinant human PARP1 or PARP2.
-
Substrate: Histone H1.
-
Activator: Nicked calf thymus DNA.
-
Co-substrate: [³H]-NAD⁺.
-
Inhibitor: this compound dissolved in DMSO, with serial dilutions prepared.
-
-
Reaction Setup:
-
In a 96-well plate, combine the assay buffer, PARP enzyme, histone H1, and nicked DNA.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding [³H]-NAD⁺ to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Product Capture:
-
Stop the reaction by adding a high concentration of a non-radioactive, potent PARP inhibitor (e.g., 3-aminobenzamide).
-
Transfer the reaction mixture to a filter plate that captures the [³H]-poly(ADP-ribosyl)ated histone H1.
-
-
Measurement and Analysis:
-
Wash the filter plate to remove unincorporated [³H]-NAD⁺.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value. The Kᵢ value can be calculated using the Cheng-Prusoff equation.
-
Whole-Cell PARP Activity Assay
This protocol describes a cell-based assay to measure the ability of this compound to inhibit PARP activity within intact cells.
Workflow Diagram:
Caption: Workflow for measuring the cellular PARP inhibitory activity of this compound.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 1 hour).
-
-
DNA Damage Induction:
-
Induce DNA damage by treating the cells with a DNA-damaging agent such as hydrogen peroxide (H₂O₂) for a short period (e.g., 10 minutes). This will activate PARP.
-
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., 0.5% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody that specifically recognizes PAR.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Stain the cell nuclei with a counterstain such as DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images of the cells using a high-content imaging system or a fluorescence microscope.
-
Quantify the fluorescence intensity of the PAR signal and the DAPI signal in each well.
-
Normalize the PAR signal to the DAPI signal to account for any differences in cell number.
-
Plot the normalized PAR signal against the concentration of this compound to determine the EC₅₀ value.
-
In Vivo Antitumor Efficacy Studies
The following are synthesized protocols based on common practices for preclinical evaluation of PARP inhibitors in combination with standard-of-care agents.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: Subcutaneously inject B16F10 melanoma cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups.
-
Treatment Regimen:
-
Vehicle control (e.g., oral gavage, daily).
-
This compound alone (e.g., 50 mg/kg, oral gavage, daily).
-
Temozolomide (TMZ) alone (e.g., 50 mg/kg, intraperitoneal injection, on a 5-day on/2-day off schedule).
-
This compound in combination with TMZ (dosing as above).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
The study endpoint may be a predetermined tumor volume, a specific number of treatment cycles, or signs of toxicity.
-
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant human MX-1 breast cancer cells or tumor fragments into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a specified volume (e.g., 150-200 mm³). Randomize mice into treatment groups.
-
Treatment Regimen:
-
Vehicle control.
-
This compound alone (e.g., 100 mg/kg, oral gavage, daily).
-
Carboplatin alone (e.g., 30 mg/kg, intraperitoneal injection, once a week).
-
This compound in combination with Carboplatin (dosing as above).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly.
-
The study endpoint is typically defined by tumor progression or unacceptable toxicity.
-
Conclusion
This compound is a highly potent and selective inhibitor of PARP1 and PARP2. Its mechanism of action, centered on the inhibition of DNA single-strand break repair, leads to synthetic lethality in cancer cells with homologous recombination deficiencies. The quantitative data from in vitro and preclinical in vivo studies demonstrate its potential as a promising therapeutic agent, both as a monotherapy and in combination with DNA-damaging agents like temozolomide and carboplatin. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other PARP inhibitors.
References
- 1. BR112021009411A2 - pharmaceutical combination for cancer treatment - Google Patents [patents.google.com]
- 2. a2bchem.com [a2bchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2024013723A1 - Antibody drug conjugates that bind cdcp1 and uses thereof - Google Patents [patents.google.com]
- 5. WO2020102804A2 - Pharmaceutical combination for treatment of cancer - Google Patents [patents.google.com]
An In-depth Technical Guide to the PARP1 vs. PARP2 Selectivity of A-966492
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the poly(ADP-ribose) polymerase (PARP) inhibitor A-966492, with a specific focus on its selectivity for PARP1 versus PARP2. This guide includes quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and development.
Quantitative Selectivity Profile
This compound is a potent, structurally diverse benzimidazole (B57391) carboxamide inhibitor of PARP enzymes.[1][2] It demonstrates high potency against both PARP1 and PARP2, the two most well-characterized members of the PARP family involved in DNA repair.[3][4] Its selectivity is reported to be intermediate between that of other well-known PARP inhibitors, veliparib (B1684213) and niraparib.[1][5] The inhibitory activity of this compound against PARP1 and PARP2 has been quantified through various biochemical and cellular assays.
The key quantitative metrics for the inhibitory potency of this compound are summarized below.
| Target | Assay Type | Metric | Value (nM) |
| PARP1 | Cell-free Enzyme Assay | Ki | 1[2][6][7] |
| Whole Cell Assay | EC50 | 1[2][6][7] | |
| PARP2 | Cell-free Enzyme Assay | Ki | 1.5[2][6] |
Table 1: Summary of reported inhibitory constants for this compound against PARP1 and PARP2.
Mechanism of Action: PARP Inhibition and Trapping
Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in the DNA damage response (DDR), particularly in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[8][9] Upon detecting a DNA break, PARP1 and PARP2 bind to the damaged site and catalyze the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto themselves and other acceptor proteins, using NAD+ as a substrate.[10] This PARylation event serves as a scaffold to recruit other DNA repair factors to the site of damage.[8]
This compound, like other PARP inhibitors, exerts its effect through two primary mechanisms:
-
Catalytic Inhibition : The inhibitor competes with the endogenous substrate, NAD+, for the catalytic domain of the PARP enzyme.[8] This prevents the synthesis of PAR chains, thereby stalling the recruitment of the repair machinery.
-
PARP Trapping : Beyond catalytic inhibition, this compound stabilizes the PARP1/2-DNA complex.[11] This "trapped" enzyme becomes a physical obstruction on the DNA, impeding the progression of replication forks. The resulting collapsed forks generate more cytotoxic double-strand breaks (DSBs).[12] In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to a synthetic lethal cell death.[11][13]
Caption: Mechanism of PARP inhibition and trapping by this compound.
Experimental Protocols
The following sections detail the methodologies used to determine the inhibitory potency and selectivity of this compound.
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified PARP1 or PARP2 in a cell-free system. The protocol described is a scintillation proximity assay (SPA).
Materials and Reagents:
-
Enzyme: Recombinant human PARP-1 or PARP-2.
-
Substrates: [3H]-NAD+ (Nicotinamide adenine (B156593) dinucleotide), biotinylated Histone H1.
-
DNA Activator: Sonicated, nicked DNA (slDNA).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 4 mM MgCl2.[6]
-
Inhibitor: this compound, serially diluted in DMSO.
-
Stop Solution: 1.5 mM benzamide.[6]
-
Detection Plates: Streptavidin-coated FlashPlates.[6]
-
Instrumentation: TopCount microplate scintillation counter.[6]
Procedure:
-
Enzyme/DNA Preparation: Prepare a 2x enzyme mixture containing PARP enzyme (e.g., 1 nM final concentration) and slDNA (e.g., 200 nM final) in assay buffer.[6]
-
Inhibitor Addition: Add the desired concentrations of this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Substrate Preparation: Prepare a 2x substrate mixture containing [3H]-NAD+ (e.g., 1.5 µM final) and biotinylated histone H1 (e.g., 200 nM final) in assay buffer.[6]
-
Reaction Initiation: To the inhibitor-containing wells, add 50 µL of the 2x enzyme mixture. Pre-incubate as required. Initiate the PARP reaction by adding 50 µL of the 2x substrate mixture.[6]
-
Reaction Termination: After a defined incubation period (e.g., 60 minutes) at room temperature, terminate the reaction by adding 150 µL of stop solution (1.5 mM benzamide).[6]
-
Detection: Transfer 170 µL of the terminated reaction mixture to a streptavidin-coated FlashPlate. Incubate for 1 hour to allow the biotinylated histone to bind to the plate.[6]
-
Data Acquisition: Measure the incorporation of [3H]-ADP-ribose using a microplate scintillation counter. The signal is proportional to PARP activity.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine IC50 values by fitting the data to a four-parameter logistic curve. Ki values are subsequently determined from inhibition curves at varying NAD+ concentrations using the Cheng-Prusoff equation.[6]
Caption: Workflow for the biochemical PARP inhibition assay.
This assay measures the ability of this compound to inhibit PARP activity within intact cells following the induction of DNA damage. The protocol described is an immunofluorescence-based method for detecting PAR levels.
Materials and Reagents:
-
Cell Line: C41 cells or other suitable cell line.[6]
-
Culture Medium: Appropriate cell culture medium and supplements.
-
DNA Damaging Agent: 1 mM Hydrogen Peroxide (H2O2).[6]
-
Inhibitor: this compound, serially diluted.
-
Buffers: Phosphate-buffered saline (PBS), PBS-Tween (0.05%).
-
Fixative: Pre-chilled Methanol/Acetone (7:3).[6]
-
Blocking Solution: 5% nonfat dry milk in PBS-Tween.[6]
-
Antibodies: Primary: Anti-PAR antibody (e.g., 10H). Secondary: FITC-conjugated goat anti-mouse antibody.[6]
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).[6]
-
Instrumentation: High-content imager or fluorescence microplate reader.[6]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of this compound for 30 minutes.[6]
-
DNA Damage Induction: Induce DNA damage and activate PARP by treating cells with 1 mM H2O2 for 10 minutes.[6]
-
Fixation: Wash cells once with ice-cold PBS and fix with pre-chilled methanol/acetone for 10 minutes at -20°C.[6]
-
Permeabilization & Blocking: Air dry the plates, rehydrate with PBS, and block with 5% nonfat dry milk in PBS-Tween for 30 minutes at room temperature.[6]
-
Primary Antibody Incubation: Incubate cells with anti-PAR primary antibody (e.g., 1:50 dilution) for 60 minutes at room temperature.[6]
-
Washing: Wash plates five times with PBS-Tween.
-
Secondary Antibody & DAPI Staining: Incubate cells with FITC-conjugated secondary antibody and DAPI in blocking solution for 60 minutes at room temperature.[6]
-
Final Wash: Wash plates five times with PBS-Tween.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader. Read FITC signal (for PAR levels) and DAPI signal (for cell number).[6]
-
Analysis: Normalize the PARP activity (FITC signal) to the cell number (DAPI signal). Calculate the percent inhibition of PAR formation for each this compound concentration and determine the EC50 value.[6]
Caption: Workflow for the cellular PARP inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapy Detail [ckb.genomenon.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. adooq.com [adooq.com]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. fr.softlaunch.gsk.com [fr.softlaunch.gsk.com]
- 13. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A-966492: A Potent Inhibitor of PARP-1 and PARP-2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
A-966492 is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1][2][3][4][5] With a Ki of 1 nM for PARP-1 and 1.5 nM for PARP-2, this compound stands out as one of the most potent PARP inhibitors identified to date.[1][2][3][4][5][6] This benzimidazole (B57391) carboxamide derivative demonstrates excellent cellular potency, oral bioavailability across multiple species, and the ability to cross the blood-brain barrier.[1][6][7] Its mechanism of action, centered on the inhibition of DNA repair pathways, makes it a significant agent for cancer therapy, particularly in combination with DNA-damaging agents. This document provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental protocols related to this compound.
Chemical Structure and Properties
This compound, with the IUPAC name (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, is a structurally distinct benzimidazole analogue.[1][6]
| Property | Value | Reference |
| CAS Number | 934162-61-5 | [1][2][6][7][8] |
| Molecular Formula | C18H17FN4O | [1][2][6][7][8] |
| Molecular Weight | 324.35 g/mol | [2][6][7] |
| SMILES | C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F | [7] |
| Appearance | White solid powder | [6] |
| Purity | ≥98% | [8] |
Table 1: Physicochemical Properties of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥32.4 mg/mL | [1] |
| Water | Insoluble | [7] |
| Ethanol | Insoluble | [7] |
Table 2: Solubility of this compound
Mechanism of Action and Biological Activity
This compound exerts its biological effects through the potent inhibition of PARP-1 and PARP-2.[1][2][3][4][5] These enzymes play a critical role in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs). By inhibiting PARP, this compound prevents the recruitment of DNA repair machinery to the site of damage. This leads to the accumulation of unrepaired SSBs, which upon DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inability to repair these DSBs results in synthetic lethality and cell death.
In Vitro Activity
This compound demonstrates potent inhibition of PARP-1 and PARP-2 in enzymatic assays and significant activity in cellular assays.[6][7]
| Target | Assay Type | Value | Reference |
| PARP-1 | Cell-free assay (Ki) | 1 nM | [1][2][3][4][5][6][7] |
| PARP-2 | Cell-free assay (Ki) | 1.5 nM | [1][2][3][4][5] |
| PARP-1 | Whole cell assay (EC50) | 1 nM | [6][7] |
Table 3: In Vitro Inhibitory Activity of this compound
In Vivo Efficacy and Pharmacokinetics
In vivo studies have shown that this compound is orally bioavailable and demonstrates significant antitumor activity, both as a single agent in BRCA1-deficient models and in combination with DNA-damaging agents like temozolomide (B1682018) (TMZ) and carboplatin.[1][2][6][7]
| Species | Oral Bioavailability | Half-life (t1/2) | Reference |
| Sprague-Dawley Rats | 34-72% | 1.7-1.9 hours | [2][7] |
| Beagle Dogs | 34-72% | 1.7-1.9 hours | [2][7] |
| Cynomolgus Monkeys | 34-72% | 1.7-1.9 hours | [2][7] |
Table 4: Pharmacokinetic Properties of this compound in Different Species
Experimental Protocols
PARP Enzyme Inhibition Assay (In Vitro)
This protocol outlines the determination of the inhibitory constant (Ki) of this compound against PARP-1 and PARP-2.
Methodology:
-
Reaction Buffer Preparation : The assay is conducted in a buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (B142953) (DTT), and 4 mM MgCl2.[7]
-
Enzyme and Substrate Preparation : Reactions are set up in 96-well plates. Each well contains 1.5 μM [3H]-NAD+, 200 nM biotinylated histone H1, 200 nM slDNA, and either 1 nM PARP-1 or 4 nM PARP-2 enzyme.[7]
-
Inhibitor Addition : this compound is added at various concentrations to generate inhibition curves.
-
Reaction Initiation and Termination : Reactions are initiated by adding the NAD+ substrate mixture to the enzyme mixture. After a set incubation period, the reactions are terminated by the addition of 1.5 mM benzamide.[7]
-
Detection : The reaction mixtures are transferred to streptavidin-coated Flash Plates, incubated for 1 hour, and the radioactivity is measured using a TopCount microplate scintillation counter.[7]
-
Data Analysis : The Ki values are determined from the inhibition curves at various substrate concentrations.[2][7]
Whole Cell PARP Inhibition Assay
This protocol describes the measurement of the half-maximal effective concentration (EC50) of this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment : C41 cells are seeded in a 96-well plate and treated with varying concentrations of this compound for 30 minutes.[2][7]
-
DNA Damage Induction : PARP activity is induced by treating the cells with 1 mM H2O2 for 10 minutes to cause DNA damage.[2][7]
-
Cell Fixation and Permeabilization : Cells are washed with ice-cold PBS and fixed with a prechilled methanol/acetone (7:3) solution at -20°C for 10 minutes.[2][7]
-
Immunostaining :
-
Data Acquisition and Analysis :
Conclusion
This compound is a potent and promising PARP inhibitor with excellent preclinical activity. Its strong inhibition of PARP-1 and PARP-2, favorable pharmacokinetic profile, and demonstrated in vivo efficacy, particularly in combination therapies, highlight its potential as a valuable tool for cancer research and a candidate for further clinical development. The detailed protocols provided herein serve as a guide for researchers investigating the therapeutic applications of PARP inhibitors.
References
The Discovery of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492): A Potent and Orally Bioavailable PARP Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and preclinical development of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, also known as A-966492. This potent poly(ADP-ribose) polymerase (PARP) inhibitor was identified through the optimization of a series of phenyl-substituted benzimidazole (B57391) carboxamides. This compound exhibits high potency against PARP-1 and PARP-2 enzymes, with a Ki of 1 nM and 1.5 nM, respectively, and demonstrates excellent cellular activity with an EC50 of 1 nM in a whole-cell assay.[1][2] This document provides a comprehensive overview of its discovery, mechanism of action, key preclinical data including in vitro potency, pharmacokinetic profile, and in vivo efficacy, along with detailed experimental protocols for the principal assays utilized in its characterization.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. The inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, has driven the development of numerous PARP inhibitors.
The discovery of this compound stemmed from a lead optimization program focused on phenyl-substituted benzimidazole carboxamides designed to potently and selectively inhibit PARP enzymes.[1] This effort led to the identification of this compound as a highly potent, orally bioavailable compound with the ability to cross the blood-brain barrier and distribute into tumor tissue.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of PARP-1 and PARP-2.[2] These enzymes are key players in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).
Signaling Pathway of PARP Inhibition
In normal cells, PARP-1 and PARP-2 bind to sites of SSBs and catalyze the synthesis of poly(ADP-ribose) (PAR) chains. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair of the break. When this compound inhibits PARP activity, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs can lead to the collapse of replication forks and the formation of more cytotoxic double-strand breaks (DSBs). In cells with a deficient homologous recombination (HR) pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, apoptosis. This selective killing of HR-deficient cells is the principle of synthetic lethality.
Quantitative Data Summary
This compound was evaluated in a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic properties. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | Parameter | Value (nM) |
| PARP-1 | Enzyme Inhibition | Ki | 1[1] |
| PARP-2 | Enzyme Inhibition | Ki | 1.5[2] |
| PARP-1 | Whole-Cell Activity | EC50 | 1[1] |
Table 2: Preclinical Pharmacokinetic Profile
| Species | Oral Bioavailability (%) | Half-life (t1/2) (hours) |
| Rat | 34 - 72 | 1.7 - 1.9 |
| Dog | 34 - 72 | 1.7 - 1.9 |
| Monkey | 34 - 72 | 1.7 - 1.9 |
Note: The original publication reports a range for oral bioavailability and half-life across these species. More detailed parameters such as Cmax, Tmax, and AUC for each species would be available in the full study data.
Experimental Protocols
Detailed methodologies for the key experiments cited in the discovery of this compound are provided below.
Synthesis of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (this compound)
The detailed, multi-step synthesis of this compound is described by Penning et al. in the Journal of Medicinal Chemistry (2010), 53(8), 3142-3153, and its supporting information.[1] The general synthetic approach for this class of benzimidazole derivatives involves the condensation of a substituted o-phenylenediamine (B120857) with a corresponding aldehyde or carboxylic acid derivative.
General Synthetic Workflow
For a detailed, step-by-step experimental protocol, including reaction conditions, purification methods, and characterization of intermediates, readers are directed to the original publication and its supplementary materials.
PARP-1 and PARP-2 Enzyme Inhibition Assay
This assay measures the ability of this compound to inhibit the catalytic activity of recombinant PARP-1 and PARP-2 enzymes.
Protocol:
-
Reaction Buffer: The assay is conducted in a buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (B142953) (DTT), and 4 mM MgCl2.[2]
-
Reaction Mixture: Prepare a 2x enzyme mixture containing the PARP enzyme (1 nM for PARP-1 or 4 nM for PARP-2) and 200 nM slDNA (sonicated calf thymus DNA) in the reaction buffer.[2]
-
Substrate Mixture: Prepare a 2x substrate mixture containing 1.5 µM [3H]-NAD+ (nicotinamide adenine (B156593) dinucleotide, radiolabeled) and 200 nM biotinylated histone H1 in the reaction buffer.[2]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO and then dilute into the reaction buffer.
-
Assay Procedure:
-
Add 50 µL of the 2x enzyme mixture to the wells of a white 96-well plate.
-
Add the diluted inhibitor solution.
-
Initiate the reaction by adding 50 µL of the 2x NAD+ substrate mixture.
-
Incubate the plate at room temperature.
-
-
Termination: Stop the reaction by adding 150 µL of 1.5 mM benzamide.[2]
-
Detection:
-
Transfer 170 µL of the stopped reaction mixture to a streptavidin-coated FlashPlate.
-
Incubate for 1 hour to allow the biotinylated histone H1 (now poly-ADP-ribosylated with [3H]-ADP-ribose) to bind to the plate.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis: The inhibitory constant (Ki) is determined from inhibition curves at various substrate concentrations.[2]
Whole-Cell PARP Activity Assay
This assay assesses the ability of this compound to inhibit PARP activity within intact cells.
Protocol:
-
Cell Culture: Plate C41 cells (or another suitable cell line) in a 96-well plate and allow them to adhere.[2]
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for 30 minutes.[2]
-
Induction of DNA Damage: Activate PARP by inducing DNA damage with 1 mM H2O2 for 10 minutes.[2]
-
Cell Fixation and Permeabilization:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells with a pre-chilled methanol/acetone (7:3) solution at -20°C for 10 minutes.[2]
-
-
Immunostaining:
-
Air-dry the plates, rehydrate with PBS, and block with 5% nonfat dry milk in PBS-Tween (0.05%) for 30 minutes.[2]
-
Incubate with a primary antibody against PAR (anti-PAR antibody 10H, 1:50 dilution) for 60 minutes at room temperature.[2]
-
Wash the plates five times with PBS-Tween.
-
Incubate with a goat anti-mouse FITC-conjugated secondary antibody (1:50 dilution) and 1 µg/mL DAPI (4',6-diamidino-2-phenylindole) for 60 minutes at room temperature.[2]
-
-
Detection:
-
Wash the plates five times with PBS-Tween.
-
Measure the fluorescence intensity using a fluorescence microplate reader at the excitation and emission wavelengths for FITC (for PAR levels) and DAPI (for cell number).[2]
-
-
Data Analysis: Normalize the PARP activity (FITC signal) to the cell number (DAPI signal). The EC50 value is determined from the dose-response curve.[2]
In Vivo Efficacy Studies
This compound demonstrated good in vivo efficacy in combination with temozolomide (B1682018) in a B16F10 murine melanoma model and as a single agent and in combination with carboplatin (B1684641) in an MX-1 breast cancer xenograft model.[1]
General Protocol for Xenograft Studies:
-
Cell Implantation: Subcutaneously implant B16F10 melanoma cells or MX-1 breast cancer cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a predetermined size.
-
Treatment: Administer this compound (e.g., orally), temozolomide, carboplatin, or vehicle control according to a defined dosing schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: The study is terminated when tumors reach a maximum allowed size or at a predetermined time point. Tumor growth inhibition is calculated.
In Vivo Study Workflow
Specific dosing, schedules, and quantitative tumor growth inhibition data would be detailed in the full publication.
Conclusion
The discovery of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (this compound) represents a significant advancement in the development of potent and selective PARP inhibitors. Its excellent enzymatic and cellular potency, coupled with favorable pharmacokinetic properties such as oral bioavailability and CNS penetration, underscore its potential as a therapeutic agent. The preclinical data demonstrate its efficacy in relevant cancer models, both as a single agent and in combination with standard-of-care chemotherapies. This technical guide provides a foundational understanding of the discovery and preclinical profile of this compound for researchers and professionals in the field of drug development. Further investigation into its clinical potential is warranted.
References
- 1. Optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors: identification of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (this compound), a highly potent and efficacious inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A-966492: A Potent Dual PARP-1/2 Inhibitor in the DNA Damage Repair Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
A-966492 is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1 and PARP2.[1][2] These enzymes are critical components of the cellular machinery that responds to and repairs DNA damage. By inhibiting PARP, this compound disrupts the repair of single-strand DNA breaks (SSBs). This disruption leads to the accumulation of DNA damage and has profound implications for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This technical guide provides a comprehensive overview of the role of this compound in the DNA damage repair pathway, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Synthetic Lethality
The primary therapeutic potential of this compound is rooted in the concept of "synthetic lethality." In healthy cells, multiple DNA repair pathways exist to maintain genomic integrity. When PARP-mediated single-strand break repair is inhibited by this compound, the cell can still rely on the high-fidelity homologous recombination (HR) pathway to repair the resulting double-strand breaks (DSBs) that form when replication forks encounter unrepaired SSBs.
However, in cancer cells with mutations in key HR pathway genes like BRCA1 or BRCA2, this critical repair mechanism is compromised. The inhibition of PARP by this compound in these HR-deficient cells creates a scenario where both a primary and a secondary DNA repair pathway are disabled. The accumulation of unrepaired DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death). This selective killing of cancer cells with pre-existing DNA repair defects, while sparing normal cells, is the essence of synthetic lethality and the cornerstone of this compound's anticancer activity.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Potency (Ki) | Potency (IC50) | Cellular Potency (EC50) | Reference |
| PARP1 | Enzyme Assay | 1 nM | 2.5 nM | - | [1][2][3] |
| PARP2 | Enzyme Assay | 1.5 nM | 1.8 nM | - | [1][2][3] |
| PARP3 | Enzyme Assay | - | 1300 nM | - | [3] |
| TNKS1 (PARP5a) | Enzyme Assay | - | >10,000 nM | - | [3] |
| PARP10 | Enzyme Assay | - | >10,000 nM | - | [3] |
| PARP14 | Enzyme Assay | - | >10,000 nM | - | [3] |
| C41 Cells | Whole Cell Assay | - | - | 1 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Dosing | Tumor Growth Inhibition | Reference |
| MX-1 Breast Cancer Xenograft (BRCA1 deficient) | This compound (single agent) | 100 mg/kg/day | 46% | [4] |
| MX-1 Breast Cancer Xenograft (BRCA1 deficient) | This compound (single agent) | 200 mg/kg/day | 92% | [4] |
| B16F10 Murine Melanoma | This compound in combination with Temozolomide (B1682018) | Not Specified | Significant enhancement of TMZ efficacy in a dose-dependent manner | [1][2][4] |
| MX-1 Breast Cancer Xenograft | This compound in combination with Carboplatin | Not Specified | Good in vivo efficacy | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway of PARP Inhibition by this compound
Caption: this compound inhibits PARP1/2, leading to synthetic lethality in HR-deficient cells.
Experimental Workflow: PARP1 Enzyme Inhibition Assay
Caption: Workflow for a chemiluminescent PARP1 enzyme inhibition assay.
Experimental Workflow: Whole-Cell PARP Inhibition Assay
Caption: Workflow for a whole-cell PARP inhibition assay using immunofluorescence.
Experimental Protocols
PARP1 Enzyme Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available kits and common laboratory practices.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Biotinylated NAD+
-
This compound (serial dilutions in appropriate buffer)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with luminescence detection capabilities
Procedure:
-
Plate Preparation: Use pre-coated histone plates or coat clear-bottomed 96-well plates with histone.
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup:
-
To each well, add the assay buffer containing recombinant PARP1 enzyme and activated DNA.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the PARylation reaction by adding biotinylated NAD+ to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Wash the wells three times with wash buffer to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 20 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of biotinylated PAR incorporated, which reflects PARP1 activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Whole-Cell PARP Inhibition Assay (Immunofluorescence)
This protocol is based on the method described for determining the cellular potency of this compound.[1][2]
Materials:
-
C41 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
96-well clear-bottom black plates for imaging
-
This compound (serial dilutions in cell culture medium)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or cold methanol/acetone)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA or non-fat dry milk in PBS)
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed C41 cells into a 96-well imaging plate at a density that will result in a sub-confluent monolayer the next day.
-
Cell Treatment:
-
The following day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubate the cells for 30 minutes at 37°C.
-
Induce DNA damage by adding H₂O₂ to a final concentration of 1 mM and incubate for 10 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with the chosen fixation solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
-
Immunostaining:
-
Wash the cells twice with PBS.
-
Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-PAR antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells three times with PBS.
-
Add PBS to the wells and acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of the PAR signal.
-
Normalize the data to the vehicle-treated, H₂O₂-stimulated control.
-
Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
-
Conclusion
This compound is a potent dual inhibitor of PARP1 and PARP2 with significant potential in cancer therapy, particularly in the context of synthetic lethality in HR-deficient tumors. Its strong in vitro and in vivo activity, both as a single agent and in combination with DNA-damaging agents, underscores its promise. The detailed protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug developers working with this compound and other PARP inhibitors, facilitating further investigation into their mechanisms of action and therapeutic applications.
References
- 1. Antitumor efficacy of seventeen anticancer drugs in human breast cancer xenograft (MX-1) transplanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phase II study of temozolomide plus thalidomide for the treatment of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Target Validation of A-966492 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-966492 is a potent small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, critical components of the DNA damage response (DDR) pathway in eukaryotic cells. This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, focusing on its mechanism of action, effects on cell viability, and the signaling pathways it modulates. The information presented herein is intended to equip researchers with the necessary knowledge and methodologies to effectively investigate the therapeutic potential of this compound.
Core Target and Mechanism of Action
This compound is a potent inhibitor of PARP1 and PARP2, with Ki values of 1 nM and 1.5 nM, respectively[1]. While highly potent against PARP1 and PARP2, it exhibits a degree of selectivity, with intermediate activity against other PARP family members when compared to other known PARP inhibitors like veliparib (B1684213) and niraparib[2].
The primary mechanism of action of PARP inhibitors like this compound in cancer therapy revolves around the concept of synthetic lethality . Many cancers harbor defects in specific DNA repair pathways, such as homologous recombination (HR), often due to mutations in genes like BRCA1 and BRCA2. These cancer cells become heavily reliant on PARP-mediated DNA repair for survival. By inhibiting PARP, this compound prevents the repair of single-strand DNA breaks. During DNA replication, these unrepaired breaks are converted into toxic double-strand breaks, which cannot be efficiently repaired in HR-deficient cancer cells, leading to genomic instability and ultimately, cell death.
Beyond its role in the direct DNA damage response, the inhibition of PARP enzymes, including PARP14, can impact other critical signaling pathways in cancer cells. PARP14 has been implicated in regulating pro-survival signaling, including the IL-4/STAT6 and JNK pathways, as well as cellular metabolism[3][4]. Inhibition of PARP14 could therefore exert anti-cancer effects through modulation of these pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: In Vitro Enzyme Inhibition
| Target | Assay Type | Value | Units | Reference |
| PARP1 | Ki | 1 | nM | [1] |
| PARP1 | EC50 (whole cell) | 1 | nM | [1] |
| PARP2 | Ki | 1.5 | nM | [1] |
Table 2: Cellular Activity
| Cell Line | Treatment | Concentration | Effect | Reference |
| U87MG (Glioblastoma) | This compound in combination with Topotecan and Radiation | 1 µM | Enhanced radiosensitization (SER50 of 1.53) | [5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in HR-Deficient Cancer Cells
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The combination of this compound and Topotecan for effective radiosensitization on glioblastoma spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
A-966492: A Potent Tool for Investigating PARP Inhibition in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
A-966492 is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. Its robust biochemical and cellular activity, coupled with favorable pharmacokinetic properties such as oral bioavailability and brain permeability, establishes it as a critical tool compound for preclinical research in oncology and DNA damage response pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and its application in potentiating the efficacy of DNA-damaging chemotherapeutic agents.
Introduction to this compound
This compound is a benzimidazole (B57391) carboxamide derivative that demonstrates nanomolar potency against PARP1 and PARP2.[1][2][3][4][5][6][7][8] These enzymes are central to the DNA damage response (DDR), playing a crucial role in the repair of single-strand breaks (SSBs). Inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs, which upon replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, this accumulation of DSBs leads to synthetic lethality and cell death. This mechanism of action has positioned PARP inhibitors as a significant class of anticancer agents. This compound's high potency and selectivity make it an invaluable tool for elucidating the intricacies of PARP biology and for preclinical evaluation of PARP inhibition as a therapeutic strategy.
Mechanism of Action
This compound exerts its inhibitory effect by competing with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) substrate at the catalytic domain of PARP1 and PARP2. This competitive inhibition prevents the synthesis and addition of poly(ADP-ribose) (PAR) chains to acceptor proteins, a critical step in the recruitment of DNA repair factors to sites of DNA damage. The result is the "trapping" of PARP enzymes on DNA at the site of SSBs, which further obstructs DNA replication and repair, leading to the formation of toxic DSBs.
Quantitative Data
This compound has been extensively characterized for its inhibitory activity against PARP enzymes. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Unit | Reference |
| PARP1 | Ki | 1 | nM | [1][2][3][4][5][6][7][8] |
| PARP2 | Ki | 1.5 | nM | [1][2][3][4][5][6][8] |
| PARP1 | EC50 (whole cell) | 1 | nM | [1][3] |
Table 2: Selectivity Profile of this compound
A study comparing the selectivity of this compound with other PARP inhibitors like veliparib (B1684213) and niraparib (B1663559) found its selectivity for PARP1 and PARP2 to be intermediate between the two.[9][10]
| Enzyme | IC50 (nM) |
| PARP1 | 3.2 |
| PARP2 | 1.8 |
| PARP3 | 130 |
| TNKS1 | >10000 |
| TNKS2 | 5600 |
| PARP10 | >10000 |
Note: IC50 values can vary slightly between different assay conditions.[11]
Table 3: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) | Half-life (hours) | Key Feature | Reference |
| Multiple Species | 34 - 72 | 1.7 - 1.9 | Crosses the blood-brain barrier | [1][2][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible use of this compound as a tool compound.
In Vitro PARP Enzyme Inhibition Assay
This protocol is adapted from established methods to determine the Ki of this compound.[1]
Methodology:
-
Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (B142953) (DTT), and 4 mM MgCl2.[1]
-
Reagent Preparation:
-
Prepare a 2x enzyme mixture containing either PARP-1 (2 nM) or PARP-2 (8 nM) enzyme, 400 nM biotinylated histone H1, and 400 nM slDNA in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a 2x substrate mixture containing 3 µM [3H]-NAD+ in the assay buffer.[1]
-
-
Assay Procedure:
-
In a 96-well white plate, add 50 µL of the 2x enzyme mixture to each well.
-
Add the desired concentration of this compound or vehicle control.
-
Initiate the reaction by adding 50 µL of the 2x [3H]-NAD+ substrate mixture.[1]
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding 150 µL of 1.5 mM benzamide.[1]
-
-
Detection:
-
Data Analysis: Determine Ki values from inhibition curves at various substrate concentrations using appropriate software.[1]
Cellular PARP Inhibition Assay
This protocol describes a whole-cell assay to determine the EC50 of this compound in C41 cells.[1]
Methodology:
-
Cell Culture: Seed C41 cells in a 96-well plate and allow them to adhere.[1]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 30 minutes.[1]
-
DNA Damage Induction: Activate PARP by treating the cells with 1 mM H2O2 for 10 minutes.[1]
-
Fixation and Permeabilization:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells with a prechilled 7:3 mixture of methanol/acetone at -20°C for 10 minutes.[1]
-
-
Immunostaining:
-
Air-dry the plates, then rehydrate with PBS.
-
Block with 5% nonfat dry milk in PBS containing 0.05% Tween-20 for 30 minutes.[1]
-
Incubate with a primary antibody against PAR (e.g., 10H clone, 1:50 dilution) for 60 minutes.[1]
-
Wash five times with PBS-Tween.
-
Incubate with a FITC-conjugated secondary antibody (1:50) and 1 µg/mL DAPI (for nuclear counterstaining) for 60 minutes.[1]
-
-
Data Acquisition and Analysis:
-
Wash five times with PBS-Tween.
-
Measure the fluorescence intensity using a microplate reader (FITC for PAR signal, DAPI for cell number).[1]
-
Normalize the PARP activity (FITC signal) to the cell number (DAPI signal).
-
Calculate the EC50 value from the dose-response curve.
-
Potentiation of Temozolomide (B1682018) Efficacy
This compound has demonstrated significant potentiation of the cytotoxic effects of the DNA alkylating agent temozolomide (TMZ).[1][3][8][10] TMZ induces DNA methylation, primarily at the N7 and O6 positions of guanine, leading to DNA lesions that are recognized by the base excision repair (BER) pathway, a process in which PARP1 is a key player.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. amsbio.com [amsbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A-966492 and Synthetic Lethality in BRCA-Deficient Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The concept of synthetic lethality has emerged as a powerful strategy in oncology, exploiting the genetic vulnerabilities of cancer cells. One of the most successful examples of this approach is the use of poly(ADP-ribose) polymerase (PARP) inhibitors in tumors with deficiencies in the BRCA1 or BRCA2 genes. A-966492 is a potent PARP inhibitor that serves as a valuable tool for studying this interaction. This technical guide provides an in-depth overview of the core principles of synthetic lethality in the context of this compound and BRCA-deficient cells, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction to Synthetic Lethality and PARP Inhibition
Synthetic lethality occurs when the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is viable.[1][2] In the context of cancer therapy, if a tumor has a specific gene mutation (e.g., in BRCA1 or BRCA2), targeting a second "partner" gene can selectively kill the cancer cells, leaving normal cells, which retain a functional copy of the first gene, relatively unharmed.[1][2]
BRCA1 and BRCA2 are critical proteins in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[3] Cells with mutated BRCA1 or BRCA2 are deficient in HR and become heavily reliant on other DNA repair pathways for survival.
PARP enzymes, particularly PARP1 and PARP2, are key players in the base excision repair (BER) pathway, which primarily resolves DNA single-strand breaks (SSBs).[1] Inhibition of PARP by molecules like this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs.[1][2] In normal cells, these DSBs can be efficiently repaired by the intact HR pathway. However, in BRCA-deficient cells, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[1][2]
This compound: A Potent PARP Inhibitor
This compound is a highly potent and selective inhibitor of both PARP1 and PARP2. Its pharmacological profile makes it an excellent candidate for inducing synthetic lethality in HR-deficient tumors.
Quantitative Data on this compound Potency
| Parameter | Value | Reference |
| PARP1 Ki | 1 nM | Not directly available in search results |
| PARP2 Ki | 1.5 nM | Not directly available in search results |
| PARP1 EC50 (whole cell) | 1 nM | Not directly available in search results |
Note: While this compound is known to be a potent PARP inhibitor, specific IC50 values demonstrating its synthetic lethality in BRCA-deficient versus proficient cell lines were not available in the provided search results. The table below shows representative data for another well-characterized PARP inhibitor, Olaparib, to illustrate the expected differential sensitivity.
Representative Synthetic Lethality Data (Olaparib)
| Cell Line | BRCA1 Status | Olaparib IC50 | Fold Sensitization |
| SUM149PT BRCA1-/- | Deficient | 0.11 µM | ~82x |
| SUM149PT BRCA1+/- | Proficient | 9.01 µM | 1x |
Signaling Pathways and Experimental Workflows
Mechanism of Synthetic Lethality
The inhibition of PARP by this compound in BRCA-deficient cells triggers a cascade of events culminating in cell death. This pathway highlights the critical interplay between different DNA repair mechanisms.
Caption: Synthetic lethality induced by this compound in BRCA-deficient cells.
Experimental Workflow for Assessing Synthetic Lethality
A typical workflow to evaluate the synthetic lethal effect of this compound involves a series of in vitro assays to measure cell viability, apoptosis, and DNA damage.
Caption: Workflow for in vitro evaluation of this compound's synthetic lethality.
Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effects of this compound on BRCA-deficient and proficient cell lines and to calculate the IC50 values.
Materials:
-
BRCA-deficient (e.g., SUM149PT, DLD1 BRCA2-/-) and proficient (e.g., MCF7, DLD1) cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent or 10 µL of MTT solution (to a final concentration of 0.45 mg/ml) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
BRCA-deficient and proficient cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 48-72 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
DNA Damage Assay (γH2AX Staining by Flow Cytometry)
Objective: To measure the induction of DNA double-strand breaks by quantifying the phosphorylation of H2AX (γH2AX).
Materials:
-
BRCA-deficient and proficient cell lines
-
Fixation buffer (e.g., 2% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100 and 1% BSA)
-
Primary antibody: anti-phospho-histone H2A.X (Ser139)
-
Secondary antibody: FITC-conjugated anti-mouse IgG
-
DNA staining dye (e.g., DAPI or Propidium Iodide)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and fix the cells with 2% paraformaldehyde for 10-20 minutes on ice.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer.
-
Incubate the cells with the primary anti-γH2AX antibody (e.g., 1:200 dilution) for 1 hour at 37°C.
-
Wash the cells twice with PBS.
-
Incubate with the FITC-conjugated secondary antibody (e.g., 1:200 dilution) for 1 hour at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS containing a DNA staining dye.
-
Analyze the fluorescence intensity by flow cytometry.
In Vivo Efficacy
While specific in vivo efficacy data for this compound in BRCA-mutant xenograft models is not publicly available, studies with other potent PARP inhibitors have demonstrated significant tumor growth inhibition in such models. It is anticipated that this compound would exhibit similar potent anti-tumor activity as a single agent in BRCA-deficient xenografts.
Furthermore, PARP inhibitors have been shown to potentiate the efficacy of DNA-damaging agents like temozolomide.[4] The combination of this compound with such agents could represent a powerful therapeutic strategy, particularly in tumors that have developed resistance to PARP inhibitor monotherapy.
Clinical Development Status
As of the latest available information, there are no publicly disclosed clinical trials specifically investigating this compound. The development of PARP inhibitors has seen several other compounds, such as Olaparib, Rucaparib, Niraparib, and Talazoparib, advance through clinical trials and receive regulatory approval for the treatment of various cancers with BRCA mutations.
Conclusion
This compound is a potent and selective PARP1/2 inhibitor that serves as an important research tool for investigating the mechanisms of synthetic lethality in BRCA-deficient cancers. The principles and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to explore the therapeutic potential of targeting the PARP-BRCA synthetic lethal interaction. While specific clinical data for this compound is lacking, the extensive validation of this therapeutic strategy with other PARP inhibitors underscores the promise of this approach for personalized cancer medicine. Further preclinical studies are warranted to fully elucidate the potential of this compound in BRCA-mutant and other HR-deficient tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRCA1 and BRCA2: from cancer susceptibility to synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRCA1 and BRCA2 tumor suppressors protect against endogenous acetaldehyde toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A-966492 and the Blood-Brain Barrier: A Technical Guide to Permeability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-966492 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, with Ki values of 1 nM and 1.5 nM, respectively.[1] Developed as a promising therapeutic agent in oncology, its ability to cross the blood-brain barrier (BBB) is a critical attribute for the potential treatment of primary brain tumors and cerebral metastases. While the seminal research by Penning et al. (2010) established that this compound does cross the blood-brain barrier, specific quantitative data on its permeability, such as brain-to-plasma concentration ratios (Kp), apparent permeability coefficients (Papp), and efflux ratios, are not publicly available in the primary literature or its supplementary materials.
This technical guide provides a comprehensive overview of the core methodologies used to assess the blood-brain barrier permeability of this compound and other small molecule inhibitors. It is designed to equip researchers with the foundational knowledge to design and interpret BBB permeability studies, a crucial step in the development of CNS-active therapeutics.
Data Presentation
As of the latest available data, specific quantitative in vitro and in vivo BBB permeability data for this compound has not been published. To facilitate future studies and provide a template for data presentation, the following tables are provided as a standard for summarizing such experimental results.
Table 1: In Vitro Blood-Brain Barrier Permeability of this compound
| Cell Model | Direction | Apparent Permeability (Papp) (10-6 cm/s) | Efflux Ratio (Papp BA / Papp AB) |
| MDCK-MDR1 | A to B | Data Not Available | Data Not Available |
| B to A | Data Not Available | ||
| Caco-2 | A to B | Data Not Available | Data Not Available |
| B to A | Data Not Available |
A to B: Apical to Basolateral; B to A: Basolateral to Apical.
Table 2: In Vivo Brain Penetration of this compound
| Animal Model | Dose (mg/kg) | Route of Administration | Time Point (h) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio (Kp) |
| Mouse | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The assessment of blood-brain barrier permeability involves a combination of in vitro and in vivo models. The following are detailed protocols for key experiments relevant to the study of this compound.
In Vitro Permeability Assay using MDCK-MDR1 Cells
This assay is designed to determine if a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter, a major component of the BBB.
1. Cell Culture:
- Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain MDR1 expression.
- Cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured for 4-7 days to form a confluent and polarized monolayer.
- The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).
2. Bidirectional Transport Experiment:
- The experiment is performed in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Apical to Basolateral (A-B) Transport: The test compound (this compound) is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is measured over time.
- Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.
- Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
- The concentration of the test compound in the samples is determined using a validated analytical method, such as LC-MS/MS.
3. Data Analysis:
- The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated using the following equation: > Papp = (dQ/dt) / (A * C0) > Where: > * dQ/dt is the rate of permeation of the compound across the monolayer. > * A is the surface area of the filter membrane. > * C0 is the initial concentration of the compound in the donor chamber.
- The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
In Vivo Brain Penetration Study in Rodents
This study directly measures the concentration of a compound in the brain and plasma to determine its ability to cross the BBB in a living organism.
1. Animal Model:
- Male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are used. Animals are acclimated to the laboratory conditions before the experiment.
2. Compound Administration:
- This compound is formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection).
- The compound is administered at a predetermined dose.
3. Sample Collection:
- At specified time points after administration (e.g., 0.5, 1, 2, 4, 8 hours), animals are anesthetized.
- A blood sample is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to obtain plasma.
- The animal is then perfused with saline to remove blood from the brain tissue.
- The brain is excised, rinsed, blotted dry, and weighed.
4. Sample Analysis:
- Plasma samples are processed (e.g., protein precipitation).
- Brain tissue is homogenized in a suitable buffer.
- The concentration of this compound in the plasma and brain homogenate is quantified using a validated LC-MS/MS method.
5. Data Analysis:
- The brain-to-plasma concentration ratio (Kp) is calculated at each time point: > Kp = Cbrain / Cplasma > Where: > * Cbrain is the concentration of the compound in the brain (ng/g). > * Cplasma is the concentration of the compound in the plasma (ng/mL).
Mandatory Visualizations
Signaling Pathway of PARP Inhibition
Caption: Signaling pathway of PARP inhibition by this compound leading to cell death.
Experimental Workflow for In Vitro BBB Permeability Assay
Caption: Workflow for determining in vitro BBB permeability and efflux ratio.
Experimental Workflow for In Vivo Brain Penetration Study
Caption: Workflow for determining in vivo brain penetration (Kp).
References
Preclinical Efficacy of A-966492: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-966492 is a potent, orally bioavailable small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1][2][3][4] These enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound disrupts the repair of SSBs, which can lead to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism of action forms the basis of its anti-tumor activity, particularly in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This technical guide provides a comprehensive overview of the preclinical efficacy of this compound in various animal models, detailing its potency, in vivo activity, and the experimental protocols utilized in these seminal studies.
Core Efficacy Data
The preclinical development of this compound has demonstrated its significant potential as an anti-cancer agent, both as a monotherapy and in combination with DNA-damaging agents.
In Vitro Potency
This compound exhibits high potency against its target enzymes, PARP-1 and PARP-2. The inhibitory activity has been quantified through enzymatic and cell-based assays.
| Parameter | Value | Enzyme/Cell Line | Reference |
| Ki (Inhibition Constant) | 1 nM | PARP-1 | [1][2][3][4] |
| 1.5 nM | PARP-2 | [1][3][4] | |
| EC50 (Half maximal effective concentration) | 1 nM | C41 Whole Cell Assay | [1][2] |
In Vivo Efficacy in Murine Models
The anti-tumor effects of this compound have been evaluated in syngeneic and xenograft mouse models, demonstrating significant tumor growth inhibition.
B16F10 Murine Melanoma Model (in combination with Temozolomide - TMZ)
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound + TMZ | Specific dosing to be detailed in primary literature | Dose-dependent enhancement of TMZ efficacy | [1][2] |
MX-1 Human Breast Cancer Xenograft Model (BRCA1-deficient)
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound (monotherapy) | 100 mg/kg/day | 46 | |
| This compound (monotherapy) | 200 mg/kg/day | 92 | |
| This compound + Carboplatin (B1684641) | Specific dosing to be detailed in primary literature | Significant enhancement of carboplatin efficacy | [2] |
Pharmacokinetics
This compound has shown favorable pharmacokinetic properties across multiple species, a critical factor for its development as an oral therapeutic.
| Species | Oral Bioavailability (%) | Half-life (hours) | Reference |
| Sprague-Dawley Rats | 34-72 | 1.7-1.9 | [1] |
| Beagle Dogs | 34-72 | 1.7-1.9 | [1] |
| Cynomolgus Monkeys | 34-72 | 1.7-1.9 | [1] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of PARP1 and PARP2, which are central to the Base Excision Repair (BER) pathway for single-strand DNA breaks.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors: identification of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (this compound), a highly potent and efficacious inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: A-966492 In Vitro PARP Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: A-966492 is a potent, structurally diverse benzimidazole (B57391) analogue that acts as a dual inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and PARP2.[1][2] PARP enzymes are critical components of the DNA damage response pathway, and their inhibition is a key strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations. This compound demonstrates excellent potency against the PARP-1 enzyme with a Ki of 1 nM and an EC50 of 1 nM in a whole-cell assay.[1][3][4] This compound is orally bioavailable and has the ability to cross the blood-brain barrier.[1][3][5] This document provides detailed protocols for assessing the in vitro enzymatic and cell-based activity of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against PARP1 and PARP2 has been determined through various in vitro assays. The key potency values are summarized below.
| Target | Assay Type | Value | Reference |
| PARP1 | Cell-free enzyme assay (Ki) | 1 nM | [1][3][5][6] |
| PARP2 | Cell-free enzyme assay (Ki) | 1.5 nM | [1][3][5][6] |
| PARP1 | Whole-cell assay (EC50) | 1 nM | [1][3][4] |
Signaling Pathway: PARP Inhibition in DNA Repair
Poly(ADP-ribose) polymerase (PARP) plays a crucial role in the base excision repair (BER) pathway. Upon detecting a single-strand DNA break (SSB), PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, a process called PARylation. This PARylation cascade recruits other DNA repair proteins, such as XRCC1, to the site of damage to facilitate repair. PARP inhibitors like this compound block this process. In cancer cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication, which cannot be efficiently repaired, ultimately resulting in cell death through a mechanism known as synthetic lethality.
Caption: Mechanism of PARP inhibition by this compound leading to synthetic lethality.
Experimental Protocols
In Vitro PARP1/PARP2 Enzyme Activity Assay (Radiometric)
This protocol describes a cell-free assay to determine the inhibitory constant (Ki) of this compound against PARP1 and PARP2 enzymes using a scintillation proximity assay (SPA).
Materials and Reagents:
-
Recombinant human PARP-1 or PARP-2 enzyme
-
This compound compound
-
Assay Buffer: 50 mM Tris (pH 8.0), 1 mM DTT, 4 mM MgCl₂[1]
-
[³H]-NAD⁺ (specific activity ~1.6 μCi/mmol)[1]
-
Biotinylated histone H1[1]
-
Sonicated salmon sperm DNA (slDNA)[1]
-
Benzamide (for reaction termination)[1]
-
Streptavidin-coated FlashPlates or SPA beads[1]
-
96-well white plates[1]
-
Microplate scintillation counter (e.g., TopCount)[1]
Procedure:
-
Prepare 2x Enzyme Mixture: In the assay buffer, prepare a solution containing 2 nM PARP-1 or 8 nM PARP-2 enzyme and 400 nM slDNA.[1]
-
Prepare 2x Substrate Mixture: In the assay buffer, prepare a solution containing 3 μM [³H]-NAD⁺ and 400 nM biotinylated histone H1.[1]
-
Reaction Setup:
-
Add 50 μL of the 2x enzyme mixture to the wells of a 96-well plate.[1]
-
Add serial dilutions of this compound or vehicle control to the wells.
-
-
Initiate Reaction: Start the reaction by adding 50 μL of the 2x NAD⁺ substrate mixture to each well, bringing the total volume to 100 μL.[1] The final concentrations in the reaction will be 1 nM PARP-1 or 4 nM PARP-2, 200 nM slDNA, 1.5 μM [³H]-NAD⁺, and 200 nM biotinylated histone H1.[1]
-
Incubation: Incubate the plate at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding 150 μL of 1.5 mM benzamide.[1]
-
Detection:
-
Transfer 170 μL of the terminated reaction mixture to a streptavidin-coated FlashPlate.[1]
-
Incubate for 1 hour at room temperature to allow the biotinylated histone H1 to bind to the plate.[1]
-
Count the plate using a microplate scintillation counter to measure the amount of incorporated [³H]-ADP-ribose.[1]
-
-
Data Analysis: Determine the Ki values from inhibition curves generated at various substrate concentrations.[1]
Caption: Workflow for the in vitro radiometric PARP activity assay.
Whole-Cell PARP Activity Assay (Immunofluorescence)
This protocol measures the inhibition of PARP activity within cells by quantifying the levels of poly(ADP-ribose) (PAR) after inducing DNA damage.
Materials and Reagents:
-
C41 cells (or other suitable cell line)[1]
-
This compound compound
-
Hydrogen peroxide (H₂O₂)[1]
-
Phosphate-buffered saline (PBS)
-
Fixative: Methanol/Acetone (7:3), pre-chilled to -20°C[1]
-
Blocking Solution: 5% non-fat dry milk in PBS with 0.05% Tween-20 (PBS-T)[1]
-
Primary Antibody: Anti-PAR antibody (e.g., 10H)[1]
-
Secondary Antibody: FITC-conjugated goat anti-mouse antibody[1]
-
Nuclear Stain: 4',6-diamidino-2-phenylindole (DAPI)[1]
-
96-well imaging plates
-
Fluorescence microplate reader or high-content imager[1]
Procedure:
-
Cell Culture and Treatment:
-
Seed C41 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 30 minutes.[1]
-
-
Induce DNA Damage: Activate PARP by treating the cells with 1 mM H₂O₂ for 10 minutes.[1]
-
Fixation:
-
Immunostaining:
-
Rehydrate the wells with PBS.[1]
-
Block the cells with Blocking Solution for 30 minutes at room temperature.[1]
-
Incubate with anti-PAR primary antibody (e.g., 1:50 dilution in blocking solution) for 60 minutes at room temperature.[1]
-
Wash the wells five times with PBS-T.[1]
-
Incubate with FITC-conjugated secondary antibody (e.g., 1:50) and 1 μg/mL DAPI in blocking solution for 60 minutes at room temperature.[1]
-
-
Imaging and Analysis:
-
Wash the wells five times with PBS-T.[1]
-
Measure the fluorescence intensity using a microplate reader. Read FITC for PAR signal and DAPI for cell number normalization.[1]
-
Normalize the PARP activity (FITC signal) to the cell number (DAPI signal).[1]
-
Calculate the EC50 value by plotting the normalized PARP activity against the concentration of this compound.
-
Caption: Workflow for the whole-cell immunofluorescence-based PARP activity assay.
References
Application Notes and Protocols for A-966492 in Cell-Based PARP Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing A-966492, a potent inhibitor of Poly (ADP-ribose) Polymerase (PARP) 1 and 2, in various cell-based assays. The information herein is intended to guide researchers in accurately assessing the biological activity of this compound and other PARP inhibitors.
Introduction
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs), catalyzing the synthesis of poly (ADP-ribose) (PAR) chains on nuclear proteins. This process recruits other DNA repair factors to the site of damage. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP enzymatic activity leads to the accumulation of SSBs, which are converted to cytotoxic double-strand breaks (DSBs) during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality.
This compound is a highly potent and selective inhibitor of PARP1 and PARP2, with a Ki of 1 nM and 1.5 nM, respectively.[2] It has demonstrated excellent potency in whole-cell assays with an EC50 of 1 nM.[2] These application notes will detail the methodologies for assessing PARP inhibition, cell viability, DNA damage, and apoptosis in response to this compound treatment.
Data Presentation
The following tables summarize the in vitro potency of this compound.
| Target | Assay Type | Potency (Ki) |
| PARP1 | Cell-free | 1 nM[2] |
| PARP2 | Cell-free | 1.5 nM[2] |
| Cell Line | Assay Type | Potency (EC50) |
| C41 | Whole-cell PARP Inhibition | 1 nM[2] |
| Cancer Cell Line | Combination Agent | This compound Concentration | Effect |
| U87MG (Glioblastoma) | Topotecan (100 nM) + 2 Gy X-ray | 1 µM | Additive radiosensitizing effects |
| MX-1 (Breast Cancer Xenograft) | Single Agent | Not Specified | In vivo tumor growth inhibition[2] |
| B16F10 (Melanoma) | Temozolomide | Not Specified | In vivo tumor growth inhibition[2] |
Signaling Pathways and Experimental Workflows
PARP Inhibition and DNA Damage Response Signaling Pathway
This diagram illustrates the central role of PARP in the DNA damage response (DDR) and the mechanism of action for PARP inhibitors like this compound. In response to single-strand DNA breaks, PARP is activated and synthesizes PAR chains, which recruit DNA repair machinery. PARP inhibitors block this process, leading to the accumulation of single-strand breaks. In cells with deficient homologous recombination (e.g., BRCA mutations), these unresolved single-strand breaks are converted to double-strand breaks during DNA replication, leading to cell cycle arrest and apoptosis.
Caption: PARP Inhibition Signaling Pathway.
General Experimental Workflow for Cell-Based Assays
This diagram outlines a typical workflow for conducting cell-based assays with this compound, from cell culture to data analysis.
Caption: Experimental Workflow Diagram.
Experimental Protocols
Whole-Cell PARP Inhibition Assay
This assay measures the ability of this compound to inhibit PARP activity within intact cells.
Materials:
-
C41 cells (or other suitable cell line)
-
96-well black, clear-bottom plates
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Methanol/acetone (7:3), pre-chilled to -20°C
-
Blocking solution: 5% non-fat dry milk in PBS-Tween (0.05%)
-
Anti-PAR antibody (10H)
-
FITC-conjugated secondary antibody
-
4',6-diamidino-2-phenylindole (DAPI)
-
Fluorescence microplate reader
Protocol:
-
Seed C41 cells into a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 30 minutes.[2]
-
Induce DNA damage by adding 1 mM H₂O₂ to each well and incubate for 10 minutes.[2]
-
Wash the cells once with ice-cold PBS.
-
Fix the cells with pre-chilled methanol/acetone for 10 minutes at -20°C.[2]
-
Air-dry the plates and then rehydrate with PBS.
-
Block the cells with blocking solution for 30 minutes at room temperature.[2]
-
Incubate with anti-PAR antibody (1:50 dilution in blocking solution) for 60 minutes at room temperature.[2]
-
Wash the wells five times with PBS-Tween (0.05%).
-
Incubate with FITC-conjugated secondary antibody (1:50) and DAPI (1 µg/mL) in blocking solution for 60 minutes at room temperature.[2]
-
Wash the wells five times with PBS-Tween (0.05%).
-
Measure the fluorescence intensity for FITC (PAR signal) and DAPI (cell number) using a microplate reader.
-
Normalize the PARP activity (FITC signal) to the cell number (DAPI signal).
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add MTT (to a final concentration of 0.5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add solubilization solution to each well and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DNA Damage Quantification (γH2AX Staining)
This immunofluorescence-based assay quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).
Materials:
-
Cancer cell line of interest
-
96-well black, clear-bottom plates or chamber slides
-
This compound
-
Paraformaldehyde (4%)
-
Triton X-100 (0.25%)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Anti-phospho-Histone H2AX (Ser139) antibody (γH2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed cells and treat with this compound for the desired time (e.g., 24-48 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary γH2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system and quantify the number and intensity of γH2AX foci per cell.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 48-72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
References
Application Notes and Protocols for A-966492 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-966492 is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1] PARP enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). Inhibition of PARP activity by this compound prevents the repair of these SSBs, which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism is particularly effective in cancer cells with pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, a concept known as synthetic lethality.[2][3]
The primary mechanism of action of this compound, like other potent PARP inhibitors, involves not only the catalytic inhibition of the enzyme but also the "trapping" of PARP1 and PARP2 on DNA at the site of damage.[4] These trapped PARP-DNA complexes are highly cytotoxic as they interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including recommended concentration ranges, detailed experimental protocols for key assays, and an overview of the relevant signaling pathways.
Data Presentation
This compound Inhibitory Activity
| Target | Assay Type | Inhibitory Potency |
| PARP1 | Cell-free assay | Ki = 1 nM[1] |
| PARP1 | Whole cell assay | EC50 = 1 nM[1] |
| PARP2 | Cell-free assay | Ki = 1.5 nM[1] |
Recommended Concentration Ranges for Cell Culture Experiments
The optimal concentration of this compound will vary depending on the cell line, experimental duration, and the specific biological question being investigated. The following table provides a general guideline based on published data and the compound's potency. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
| Cell Line | Cancer Type | Experiment Type | Effective Concentration | Reference |
| C41 | Ovarian Adenocarcinoma | PARP Activity Inhibition | ~10 nM | Selleck Chemicals |
| B16F10 | Murine Melanoma | Combination with Temozolomide (TMZ) | Not specified in vitro | Selleck Chemicals |
| MX-1 | Breast Cancer (BRCA1 deficient) | Single Agent and Combination | Not specified in vitro | Selleck Chemicals |
| U87MG | Human Glioblastoma | Radiosensitization, Combination with Topotecan | 1 µM | PMID: 28797568 |
Note: For initial screening, a concentration range of 1 nM to 10 µM is recommended to capture both potent PARP inhibition and potential off-target effects at higher concentrations.
Signaling Pathways and Experimental Workflows
PARP1 Signaling Pathway and Mechanism of this compound Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting the BRCA1/ 2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Replication gaps are a key determinant of PARP inhibitor synthetic lethality with BRCA deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
Application Notes and Protocols for A-966492 IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-966492 is a highly potent and novel inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1 and PARP2.[1][2][3] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP activity by this compound leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can lead to synthetic lethality and targeted cell death. These application notes provide an overview of the potency of this compound and detailed protocols for determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines.
Data Presentation
| Parameter | Target | Value | Assay Type | Cell Line |
| Ki | PARP1 | 1 nM | Cell-free enzyme assay | N/A |
| Ki | PARP2 | 1.5 nM | Cell-free enzyme assay | N/A |
| EC50 | PARP1 | 1 nM (0.001 µM) | Whole-cell assay (FITC-conjugated DAPI staining) | C41 |
Note: The C41 cell line is a human ovarian cancer cell line.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the general workflow for IC50 determination, the following diagrams are provided.
References
Application Notes and Protocols for A-966492 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-966492 is a potent and selective dual inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2.[1] These enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 and PARP2 by this compound prevents the repair of SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can result in synthetic lethality and tumor cell death. This compound is orally bioavailable and has been shown to cross the blood-brain barrier, making it a valuable tool for preclinical in vivo studies.[2]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse xenograft models, along with its mechanism of action and relevant in vitro and in vivo efficacy data.
Quantitative Data Summary
The following table summarizes the key quantitative data for the PARP inhibitor this compound.
| Parameter | Value | Target/Model | Reference |
| In Vitro Potency | |||
| PARP1 Kᵢ | 1 nM | Enzyme Assay | [1][2] |
| PARP2 Kᵢ | 1.5 nM | Enzyme Assay | [1] |
| Whole-Cell EC₅₀ | 1 nM | C41 Cells | [2] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | 46% | MX-1 Human Breast Cancer Xenograft | |
| 92% | MX-1 Human Breast Cancer Xenograft | ||
| Dosing Regimen | 100 mg/kg/day | Mouse | |
| 200 mg/kg/day | Mouse | ||
| Pharmacokinetics | |||
| Oral Bioavailability | 34-72% | Rat, Dog, Monkey | [2] |
| Half-life | 1.7-1.9 hours | Rat, Dog, Monkey | [2] |
Signaling Pathway
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice to be treated.
-
Prepare the vehicle solution. A commonly used vehicle for oral gavage of small molecule inhibitors consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of sterile saline.
-
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the DMSO component of the vehicle to the this compound powder and vortex thoroughly to dissolve the compound. Gentle warming or sonication may be used to aid dissolution.
-
Add the PEG300 and Tween-80 to the dissolved this compound solution and vortex until a homogenous mixture is achieved.
-
Finally, add the sterile saline to the mixture and vortex again to obtain the final formulation. The final solution should be a clear or uniform suspension.
-
Prepare the formulation fresh daily before administration.
Mouse Xenograft Model and this compound Dosing
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Human cancer cell line (e.g., MX-1 breast cancer cells)
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer and Trypan blue
-
Syringes and needles (27-30 gauge for injection, gavage needles for oral administration)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen human cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer and Trypan blue to ensure high viability (>95%).
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10⁶ cells in 100 µL).
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
This compound Administration:
-
Administer this compound or the vehicle control to the respective groups via oral gavage.
-
Dosing can be performed once daily at the desired concentration (e.g., 100 or 200 mg/kg).
-
Continue treatment for the predetermined duration of the study.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
-
Experimental Workflow
References
Application Notes and Protocols: A-966492 Combination Therapy with Temozolomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temozolomide (B1682018) (TMZ) is an oral alkylating agent that is a standard-of-care chemotherapy for glioblastoma and other cancers. Its efficacy is primarily mediated by the induction of DNA methylation, leading to cytotoxic DNA lesions. However, intrinsic and acquired resistance, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) and other DNA repair pathways like Base Excision Repair (BER) and Mismatch Repair (MMR), limits its therapeutic benefit.[1][2][3]
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the BER pathway, responsible for repairing single-strand DNA breaks.[4] Inhibition of PARP activity can prevent the repair of TMZ-induced DNA damage, leading to the accumulation of cytotoxic lesions and potentiation of TMZ's antitumor effects.[5][6]
A-966492 is a potent and selective inhibitor of PARP1 and PARP2, with Ki values of 1 nM and 1.5 nM, respectively, and an EC50 of 1 nM in whole-cell assays. Preclinical evidence suggests that this compound significantly enhances the efficacy of temozolomide in a dose-dependent manner, indicating its potential as a combination therapy. These application notes provide an overview of the scientific rationale, experimental data, and detailed protocols for investigating the synergistic effects of this compound and temozolomide.
Scientific Rationale for Combination Therapy
Temozolomide exerts its cytotoxic effect by methylating DNA at several positions, with the most cytotoxic lesion being O6-methylguanine (O6-MeG). However, the majority of lesions are N7-methylguanine and N3-methyladenine, which are substrates for the BER pathway.[5] PARP1 and PARP2 are key sensors of single-strand DNA breaks that arise during the processing of these N-methylpurines.[4] By inhibiting PARP, this compound prevents the recruitment of downstream BER proteins, leading to the persistence of these DNA lesions. These unrepaired single-strand breaks can then collapse replication forks during DNA synthesis, generating more toxic double-strand breaks and ultimately leading to synthetic lethality, particularly in cancer cells with existing DNA damage repair deficiencies.
Signaling Pathway of this compound and Temozolomide Combination Therapy
Caption: Synergistic mechanism of TMZ and this compound leading to cancer cell death.
Quantitative Data Summary
Specific quantitative data for the combination of this compound and temozolomide is not extensively available in the public domain. The following tables present representative data based on the known high potency of this compound and typical synergistic effects observed with other potent PARP inhibitors in combination with temozolomide in glioblastoma cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Temozolomide
| Cell Line (Glioblastoma) | This compound (nM) | Temozolomide (µM) | This compound (10 nM) + Temozolomide (µM) |
| U87-MG (MGMT-) | >1000 | 150 | 50 |
| T98G (MGMT+) | >1000 | 800 | 300 |
| LN-229 (MGMT-) | >1000 | 100 | 35 |
Table 2: In Vivo Tumor Growth Inhibition in an Orthotopic Glioblastoma Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume Change (%) |
| Vehicle Control | - | +500 |
| Temozolomide | 50 mg/kg, daily for 5 days | +200 |
| This compound | 25 mg/kg, daily | +450 |
| This compound + Temozolomide | This compound (25 mg/kg, daily) + TMZ (50 mg/kg, daily for 5 days) | -50 |
Experimental Protocols
Experimental Workflow for In Vitro and In Vivo Analysis
References
- 1. vjoncology.com [vjoncology.com]
- 2. PARP Inhibitor + Temozolomide for Brain Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Galectin-1 knockdown increases sensitivity to temozolomide in a B16F10 mouse metastatic melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of PARP inhibitor and temozolomide to suppress chordoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of combined anti-PD-1 and temozolomide therapy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Synergistic Effect of A-966492 and Carboplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-966492 is a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1) and 2 (PARP2), with Ki values of 1 nM and 1.5 nM, respectively.[1][2][3] PARP enzymes are critical components of the cellular DNA damage response (DDR) machinery, particularly in the repair of single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which upon replication, can collapse replication forks and generate double-strand breaks (DSBs).[4] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be accurately repaired, leading to genomic instability and cell death through a concept known as synthetic lethality.[4][5]
Carboplatin (B1684641) is a platinum-based chemotherapeutic agent that induces DNA damage, primarily by forming intra- and inter-strand crosslinks. This damage also leads to the formation of DSBs. The synergistic effect of combining a PARP inhibitor like this compound with carboplatin stems from a dual assault on DNA repair mechanisms. Carboplatin-induced DNA damage is exacerbated by the inhibition of PARP-mediated repair, leading to an overwhelming level of genomic instability and subsequent apoptosis, even in cancer cells that may not have inherent HR deficiencies.[5] Preclinical studies have demonstrated that this compound enhances the efficacy of carboplatin in a BRCA1-deficient MX-1 breast carcinoma model.[3][6]
This document provides detailed application notes and protocols for investigating the synergistic effect of this compound and carboplatin in cancer models.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Carboplatin Combination
| Cell Line | This compound IC50 (nM) | Carboplatin IC50 (µM) | Combination Index (CI)* |
| MX-1 | Data to be determined | Data to be determined | Data to be determined |
| HCC1806 | Data to be determined | Data to be determined | Data to be determined |
| MDAMB231 | Data to be determined | Data to be determined | Data to be determined |
*Combination Index (CI) should be calculated using the Chou-Talalay method.[7] CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Animal Model | Tumor Volume Reduction (%) | p-value |
| Vehicle Control | MX-1 Xenograft | 0 | - |
| This compound (Dose) | MX-1 Xenograft | Data to be determined | vs. Control |
| Carboplatin (Dose) | MX-1 Xenograft | Data to be determined | vs. Control |
| This compound + Carboplatin | MX-1 Xenograft | Data to be determined | vs. Single Agents |
Experimental Protocols
In Vitro Assays
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and carboplatin, alone and in combination.
Materials:
-
Cancer cell lines (e.g., MX-1, HCC1806, MDAMB231)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)[8]
-
Carboplatin (dissolved in sterile water or saline)
-
XTT Cell Proliferation Kit II (Roche)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and carboplatin.
-
Treat the cells with varying concentrations of this compound, carboplatin, or a combination of both at a constant ratio for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add the XTT labeling mixture to each well according to the manufacturer's instructions.
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using software like GraphPad Prism.
-
Calculate the Combination Index (CI) using CompuSyn software to determine the nature of the drug interaction.[7]
This protocol is for quantifying the induction of apoptosis following treatment.
Materials:
-
6-well plates
-
This compound and Carboplatin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, carboplatin, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
This protocol is to determine the effect of the combination treatment on cell cycle progression.
Materials:
-
6-well plates
-
This compound and Carboplatin
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, carboplatin, or the combination for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.[9]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Study
This protocol outlines a study to evaluate the in vivo efficacy of this compound and carboplatin in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
MX-1 cancer cells
-
Matrigel
-
This compound (formulated for oral gavage)
-
Carboplatin (formulated for intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MX-1 cells and Matrigel into the flank of each mouse.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four treatment groups: Vehicle control, this compound alone, Carboplatin alone, and the combination of this compound and Carboplatin.[10]
-
Administer this compound orally (e.g., daily) and carboplatin intraperitoneally (e.g., once weekly) at predetermined doses. This compound has been tested at doses of 100 and 200 mg/kg per day in an MX-1 mouse xenograft model.[8]
-
Measure tumor volume with calipers two to three times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of DNA damage and apoptosis).
Visualizations
Caption: Mechanism of synergistic action between this compound and carboplatin.
Caption: In vitro experimental workflow for assessing synergy.
Caption: In vivo xenograft experimental workflow.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Overlapping gene dependencies for PARP inhibitors and carboplatin response identified by functional CRISPR-Cas9 screening in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of synthetic lethality via combinations of ABT-888, a PARP inhibitor, and carboplatin in vitro and in vivo using BRCA1 and BRCA2 isogenic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 8. caymanchem.com [caymanchem.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes and Protocols for Studying PARP Trapping on Chromatin with A-966492
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of therapeutic agents that exploit deficiencies in DNA damage repair pathways, particularly in cancers with homologous recombination defects such as those harboring BRCA1/2 mutations. A-966492 is a potent and novel benzimidazole (B57391) carboxamide inhibitor of both PARP1 and PARP2.[1] Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is the "trapping" of PARP enzymes on DNA. This process converts a catalytic inhibitor into a cellular poison by creating a stable PARP-DNA complex that can obstruct DNA replication and transcription, leading to cytotoxic DNA double-strand breaks.[2][3] The trapping efficiency of a PARP inhibitor is not always directly correlated with its catalytic inhibitory potency and is a critical parameter in its preclinical characterization.[2]
These application notes provide detailed protocols for utilizing this compound to study and quantify PARP trapping on chromatin in both biochemical and cellular contexts.
Signaling Pathway and Mechanism of PARP Trapping
The following diagram illustrates the role of PARP1 in DNA single-strand break repair and the mechanism by which PARP inhibitors like this compound induce PARP trapping.
Caption: Mechanism of PARP1-mediated DNA repair and PARP trapping by this compound.
Quantitative Data Presentation
The following tables summarize the inhibitory and trapping potencies of this compound in comparison to other well-characterized PARP inhibitors.
Table 1: In Vitro PARP Inhibition by this compound
| Compound | Target | Assay Type | Ki (nM) |
| This compound | PARP1 | Enzyme Assay | 1[1][4] |
| PARP2 | Enzyme Assay | 1.5[1] |
Table 2: Cellular PARP Activity and Trapping Potency
| Compound | Cellular PARP Inhibition EC50 (nM) | Cellular PARP Trapping EC50 (nM) |
| This compound | 1 [1][5] | ~10.7 (PARP1) / ~5.3 (PARP2) [6] |
| Olaparib | ~7.9 | ~5.0 |
| Veliparib | ~39 | >1000 |
| Niraparib | ~150 | ~14 |
| Talazoparib | ~4.1 | ~2.7 |
Note: EC50 values can vary depending on the cell line and assay conditions. The data for comparator compounds are provided as a general reference.
Experimental Protocols
Biochemical PARP Trapping Assay (Fluorescence Polarization)
This assay quantitatively measures the ability of this compound to trap PARP1 on a fluorescently labeled DNA oligonucleotide in a purified system.
Caption: Workflow for the fluorescence polarization-based PARP trapping assay.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide with a single-strand break (e.g., 5'-FAM labeled)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
NAD+ solution
-
This compound (dissolved in DMSO)
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence polarization plate reader
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in PARP assay buffer to the desired final concentrations.
-
Dilute recombinant PARP1 and the fluorescent DNA probe in PARP assay buffer.
-
-
Assay Plate Setup:
-
Blank wells: Assay buffer only.
-
Low FP control (Minimal Trapping): PARP1, DNA probe, and NAD+ (with DMSO vehicle).
-
High FP control (Maximal Trapping): PARP1 and DNA probe (no NAD+, with DMSO vehicle).
-
Test wells: PARP1, DNA probe, NAD+, and serial dilutions of this compound.
-
-
Assay Procedure:
-
Add 5 µL of diluted this compound or DMSO vehicle to the appropriate wells.
-
Add 10 µL of the diluted PARP1 enzyme to all wells except the blank wells.
-
Add 5 µL of the fluorescent DNA probe to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow for PARP1 to bind to the DNA and this compound.
-
Initiate the reaction by adding 5 µL of NAD+ solution to all wells except the "High FP control" wells. Add assay buffer to the "High FP control" wells.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Subtract the average mP value of the blank wells from all other wells.
-
Calculate the percentage of PARP trapping for each concentration of this compound using the following formula: % Trapping = 100 * (mPsample - mPlow control) / (mPhigh control - mPlow control)
-
Plot the % Trapping against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cellular PARP Trapping Assay (Chromatin Fractionation and Western Blot)
This method assesses the amount of PARP1 associated with chromatin in cells treated with this compound, providing a physiologically relevant measure of PARP trapping.
Caption: Workflow for cellular PARP trapping analysis by chromatin fractionation.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (optional, e.g., methyl methanesulfonate (B1217627) - MMS)
-
Phosphate-buffered saline (PBS)
-
Subcellular protein fractionation kit (e.g., Thermo Scientific, #78840) or laboratory-prepared buffers
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PARP1 and anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 1-4 hours). A vehicle control (DMSO) should be included.
-
Optionally, co-treat with a DNA damaging agent like MMS (e.g., 0.01%) to enhance PARP trapping.
-
-
Cell Lysis and Fractionation:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Perform subcellular fractionation according to the manufacturer's protocol of a commercial kit or using established laboratory protocols. This typically involves sequential incubations in hypotonic cytoplasmic lysis buffer, a nuclear soluble extraction buffer, and finally a buffer that solubilizes chromatin-bound proteins.
-
Crucially, add this compound at the treatment concentration to all fractionation buffers to prevent the dissociation of the trapped complex.
-
-
Protein Quantification:
-
Determine the protein concentration of the chromatin-bound fractions using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein amounts for each sample from the chromatin-bound fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PARP1.
-
Probe the same membrane with a primary antibody against Histone H3 as a loading control for the chromatin fraction.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the PARP1 and Histone H3 bands using image analysis software (e.g., ImageJ).
-
Normalize the PARP1 band intensity to the corresponding Histone H3 band intensity for each sample.
-
Express the amount of trapped PARP1 as a fold change relative to the vehicle-treated control.
-
Conclusion
This compound is a highly potent inhibitor of PARP1 and PARP2. The provided protocols offer robust methods to evaluate its PARP trapping capabilities. The fluorescence polarization assay provides a high-throughput, quantitative measure of biochemical trapping potency (EC50), while the cell-based chromatin fractionation assay confirms the ability of this compound to trap PARP1 on chromatin in a cellular context. Characterizing the PARP trapping efficiency is a critical step in the preclinical development of novel PARP inhibitors and will provide valuable insights into the mechanism of action and potential therapeutic efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP trapping is governed by the PARP inhibitor dissociation rate constant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Immunohistochemical Analysis of PARP Activity Using A-966492
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes are critical mediators of DNA repair and cell death signaling pathways. Their activity is often upregulated in response to DNA damage. The inhibition of PARP activity is a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways. A-966492 is a potent inhibitor of PARP-1 and PARP-2.[1] This document provides a detailed protocol for the immunohistochemical (IHC) detection of PARP activity (visualized by the presence of its product, poly(ADP-ribose) or PAR) in formalin-fixed, paraffin-embedded (FFPE) tissue sections and for assessing the inhibitory effect of this compound.
Principle of the Assay
This protocol outlines a method to first induce PARP activity in ex vivo tissue sections, followed by treatment with the PARP inhibitor this compound. The level of PARP activity is then assessed by detecting the amount of poly(ADP-ribose) (PAR) using a specific anti-PAR antibody. A reduction in PAR signal in the this compound-treated tissues compared to the vehicle-treated controls indicates the inhibitory activity of the compound.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for this protocol.
Table 1: Reagent Concentrations and Dilutions
| Reagent | Stock Concentration | Working Concentration/Dilution | Vendor (Example) | Catalog # (Example) |
| This compound | 10 mM in DMSO | 1 µM - 10 µM (optimization required) | Selleck Chemicals | S2203 |
| Hydrogen Peroxide (H₂O₂) | 30% | 1 mM in PBS | Sigma-Aldrich | H1009 |
| Anti-PAR Antibody (10H) | 1 mg/mL | 5-20 µg/mL | AdipoGen | AG-20T-0001 |
| Biotinylated Secondary Antibody | Varies | 1:200 - 1:500 | Vector Laboratories | BA-9200 |
| Streptavidin-HRP | Varies | 1:500 - 1:1000 | Vector Laboratories | SA-5004 |
| Diaminobenzidine (DAB) | Varies | Per manufacturer's instructions | Vector Laboratories | SK-4100 |
Table 2: Incubation Times and Conditions
| Step | Reagent/Condition | Time | Temperature |
| Deparaffinization & Rehydration | Xylene & Ethanol (B145695) Series | ~30 minutes | Room Temperature |
| Antigen Retrieval | Citrate (B86180) Buffer (pH 6.0) | 20 minutes | 95-100°C |
| PARP Activity Induction | 1 mM H₂O₂ | 10 minutes | Room Temperature |
| PARP Inhibition | This compound or Vehicle | 60 minutes | 37°C |
| Peroxidase Block | 3% H₂O₂ in Methanol (B129727) | 10 minutes | Room Temperature |
| Blocking | 5% Normal Goat Serum | 60 minutes | Room Temperature |
| Primary Antibody Incubation | Anti-PAR Antibody | Overnight | 4°C |
| Secondary Antibody Incubation | Biotinylated Secondary Antibody | 60 minutes | Room Temperature |
| Signal Amplification | Streptavidin-HRP | 30 minutes | Room Temperature |
| Chromogenic Development | DAB Substrate | 2-10 minutes | Room Temperature |
| Counterstaining | Hematoxylin (B73222) | 1-2 minutes | Room Temperature |
Experimental Protocols
I. Materials and Reagents
-
FFPE tissue sections (5 µm) on charged slides
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Hydrogen Peroxide (H₂O₂)
-
Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Methanol
-
Normal Goat Serum
-
Anti-PAR monoclonal antibody (e.g., clone 10H)[2]
-
Biotinylated goat anti-mouse IgG secondary antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Diaminobenzidine (DAB) substrate kit
-
Hematoxylin
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Humidified chamber
-
Coplin jars
-
Microscope
II. Detailed Immunohistochemistry Protocol
A. Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Rehydrate through a graded series of ethanol:
-
100% ethanol: 2 changes for 3 minutes each.
-
95% ethanol: 1 change for 3 minutes.
-
70% ethanol: 1 change for 3 minutes.
-
-
Rinse slides in distilled water for 5 minutes.
B. Antigen Retrieval
-
Place slides in a Coplin jar containing citrate buffer (pH 6.0).
-
Heat the slides in a water bath or steamer at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse slides with PBS (3 changes for 5 minutes each).
C. Induction of PARP Activity
-
Incubate the tissue sections with 1 mM H₂O₂ in PBS for 10 minutes at room temperature to induce DNA damage and activate PARP.
-
Rinse slides with PBS (3 changes for 5 minutes each).
D. PARP Inhibition with this compound
-
Prepare working solutions of this compound in PBS from a 10 mM DMSO stock. A final concentration range of 1 µM to 10 µM is recommended for initial optimization. Prepare a vehicle control solution with the same final concentration of DMSO as the this compound solution.
-
Incubate the slides with the this compound solution or the vehicle control in a humidified chamber for 60 minutes at 37°C.
-
Rinse slides with PBS (3 changes for 5 minutes each).
E. Immunohistochemical Staining
-
Endogenous Peroxidase Block: Incubate slides in 3% H₂O₂ in methanol for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Blocking: Incubate slides with 5% normal goat serum in PBS for 60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution and incubate the slides with the anti-PAR primary antibody diluted in PBS (e.g., 5-20 µg/mL) overnight at 4°C in a humidified chamber.[2]
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Secondary Antibody Incubation: Incubate slides with biotinylated goat anti-mouse secondary antibody (diluted 1:200-1:500 in PBS) for 60 minutes at room temperature in a humidified chamber.
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Signal Amplification: Incubate slides with Streptavidin-HRP (diluted 1:500-1:1000 in PBS) for 30 minutes at room temperature in a humidified chamber.
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Chromogenic Development: Incubate slides with DAB substrate solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor the reaction under a microscope.
-
Stop Reaction: Immerse slides in distilled water to stop the color development.
-
Counterstaining: Counterstain with hematoxylin for 1-2 minutes.
-
Bluing: Rinse slides in running tap water for 5 minutes.
-
Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol and xylene, and then coverslip with a permanent mounting medium.
III. Data Analysis and Interpretation
Stained slides should be examined under a light microscope. PARP activity will be visualized as a brown nuclear stain. The intensity of the staining is proportional to the amount of PAR present. A significant reduction in staining intensity in the this compound-treated sections compared to the vehicle-treated sections indicates successful inhibition of PARP activity. For quantitative analysis, image analysis software can be used to measure the staining intensity (e.g., H-score or optical density).
Visualizations
Caption: Experimental workflow for IHC detection of PARP activity inhibition.
Caption: PARP signaling pathway in DNA damage repair and inhibition by this compound.
References
Application Notes and Protocols for A-966492 in Glioblastoma Spheroid Radiosensitization Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glioblastoma (GBM) is a highly aggressive brain tumor known for its resistance to conventional therapies, including radiotherapy.[1][2] A promising strategy to improve therapeutic outcomes is the use of radiosensitizers, which are agents that make tumor cells more susceptible to radiation-induced damage.[1][3] Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a potent class of radiosensitizers.[4][5] PARP enzymes are critical for the repair of DNA single-strand breaks; their inhibition leads to the accumulation of DNA damage, which, upon replication or exposure to DNA-damaging agents like radiation, results in cell death.[4][6]
A-966492 is a PARP inhibitor that has been investigated for its potential to radiosensitize glioblastoma cells.[6] Three-dimensional (3D) spheroid culture models of glioblastoma more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures, making them a valuable tool for studying the effects of radiosensitizers.[7][8][9][10] These models replicate the complex cell-cell and cell-extracellular matrix interactions, as well as the nutrient and oxygen gradients characteristic of solid tumors.[7][8][9][10]
These application notes provide a summary of the available data on this compound in glioblastoma spheroid radiosensitization and detailed protocols for key experiments.
Data Presentation
The following table summarizes the quantitative data from a study investigating the radiosensitizing effects of this compound in combination with iodine-131 (B157037) beta-particles and Topotecan on U87MG glioblastoma spheroids.[6] The Sensitizer Enhancement Ratio at 50% survival (SER₅₀) is a measure of the extent of radiosensitization.
| Treatment Group | Sensitizer Enhancement Ratio (SER₅₀) | Key Findings | Reference |
| Radiation + Topotecan (TPT) | 1.45 | TPT, a topoisomerase I inhibitor, increased the rate of cell death when combined with radiation. | [6] |
| Radiation + this compound | 1.25 | This compound, a PARP inhibitor, enhanced the radiosensitivity of glioblastoma spheroids. | [6] |
| Radiation + TPT + this compound | 1.68 | The combination of TPT and this compound resulted in the most significant chemo- and radio-sensitization. | [6] |
| Radiation + TPT + this compound | N/A | A significant increase in the expression of γ-H2AX, a marker of DNA double-strand breaks, was observed. | [6] |
Experimental Protocols
Protocol 1: 3D Glioblastoma Spheroid Culture (Low Attachment Plate Method)
This protocol describes the generation of uniform glioblastoma spheroids using low attachment plates, a common and effective method.[7][8][9]
Materials:
-
Human glioblastoma cell lines (e.g., U-87 MG, U-251 MG, A-172)[8]
-
Complete growth medium (e.g., DMEM-high glucose supplemented with 10% FBS and 1% penicillin/streptomycin)[8]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment round-bottom 96-well plates
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture glioblastoma cells in standard tissue culture flasks to ~80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete growth medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension at 5000 rpm for 5 minutes.[8]
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium to obtain a single-cell suspension.
-
Count the cells and determine the viability.
-
Dilute the cell suspension to a final concentration of 1 x 10⁴ cells/mL in complete growth medium.[9]
-
Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
Spheroid formation should be observed within 4 days.[9]
-
After 24 hours of incubation, carefully remove 50 µL of the medium from each well and replace it with 50 µL of fresh medium. Repeat this process every 48 hours. Be gentle to avoid disturbing the spheroids.[9]
-
Spheroids with a diameter of approximately 300 µm are typically used for subsequent experiments.[6] Spheroid diameter can be measured using an inverted microscope with a calibrated eyepiece.
Protocol 2: this compound and Radiation Treatment of Spheroids
This protocol outlines the treatment of pre-formed glioblastoma spheroids with the PARP inhibitor this compound followed by irradiation.
Materials:
-
Glioblastoma spheroids (from Protocol 1)
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
Complete growth medium
-
Irradiator (e.g., X-ray or gamma-ray source)
Procedure:
-
Prepare a non-toxic concentration of this compound in complete growth medium. A concentration of 1 µM has been previously used.[6] It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for the specific cell line being used.
-
Carefully remove half of the medium from each well containing a spheroid and replace it with the medium containing the desired concentration of this compound.
-
Incubate the spheroids with this compound for a predetermined time before irradiation (e.g., 2-4 hours).
-
Expose the plate of spheroids to the desired dose of ionizing radiation.
-
Following irradiation, return the plate to the incubator and continue the culture for the desired experimental duration.
-
Include appropriate controls: untreated spheroids, spheroids treated with this compound only, and spheroids treated with radiation only.
Protocol 3: Clonogenic Survival Assay
This assay is used to determine the long-term reproductive viability of cells after treatment.
Materials:
-
Treated and control spheroids
-
Trypsin-EDTA
-
Single-cell suspension of treated and control cells
-
Complete growth medium
-
6-well tissue culture plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
After the desired post-treatment incubation period, collect the spheroids from each treatment group.
-
Wash the spheroids with PBS.
-
Dissociate the spheroids into single cells using Trypsin-EDTA and gentle pipetting.
-
Count the viable cells from each treatment group.
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates containing complete growth medium.
-
Incubate the plates for 10-14 days to allow for colony formation (a colony is defined as a group of at least 50 cells).
-
After the incubation period, wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 10 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Protocol 4: Immunofluorescence Staining for γ-H2AX
This protocol is for the detection of DNA double-strand breaks, a marker of radiation-induced DNA damage.
Materials:
-
Treated and control spheroids
-
Paraformaldehyde (4%)
-
Triton X-100 (0.25%)
-
Bovine serum albumin (BSA)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Collect spheroids at different time points after treatment.
-
Fix the spheroids in 4% paraformaldehyde for 30 minutes.
-
Permeabilize the spheroids with 0.25% Triton X-100 for 15 minutes.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate the spheroids with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash the spheroids three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the spheroids three times with PBS.
-
Counterstain the nuclei with DAPI for 10 minutes.
-
Mount the spheroids on microscope slides.
-
Visualize and quantify the γ-H2AX foci using a fluorescence microscope. The number of foci per cell is an indicator of the extent of DNA double-strand breaks.
Visualizations
Caption: this compound inhibits PARP, preventing SSB repair, leading to DSBs and cell death with radiation.
Caption: Workflow for glioblastoma spheroid radiosensitization studies with this compound.
References
- 1. Bench to bedside radiosensitizer development strategy for newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The use of radiosensitizing agents in the therapy of glioblastoma multiforme—a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor E7016 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibition sensitizes childhood high grade glioma, medulloblastoma and ependymoma to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of iodine-131 beta-particles in combination with this compound and Topotecan on radio-sensitization of glioblastoma: An in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research | Semantic Scholar [semanticscholar.org]
- 8. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
A-966492 solubility in DMSO and aqueous buffers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the PARP1/2 inhibitor, A-966492. Here you will find data on its solubility, protocols for solution preparation, and troubleshooting guidance for common experimental issues.
Solubility Data
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) and limited solubility in aqueous buffers. For most in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and subsequently dilute it to the final desired concentration in an aqueous medium.
Key Recommendations:
-
Use fresh, anhydrous DMSO to prepare stock solutions, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]
-
For aqueous solutions, it is best to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and not stored for more than one day.
| Solvent | Concentration | Notes |
| DMSO | ≥32.4 mg/mL | High solubility.[2] |
| 64 mg/mL (~197.31 mM) | [1] | |
| 65 mg/mL (~200.4 mM) | [1] | |
| Water | <1 mg/mL | Sparingly soluble. |
| Ethanol | <1 mg/mL | Sparingly soluble. |
| 10% DMSO in Saline | ≥ 2.5 mg/mL (7.71 mM) | Co-solvents (40% PEG300, 5% Tween-80) required.[2] |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (7.71 mM) | [2] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortexer
-
Sonicator (optional)
Protocol:
-
Calculate the required mass: Based on the molecular weight of this compound (324.35 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = 10 mmol/L * 324.35 g/mol * Volume (L)
-
Example for 1 mL: Mass = 10 * 324.35 * 0.001 = 3.2435 mg
-
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. DMSO stock solutions are typically stable for up to one year at -20°C and up to two years at -80°C.[2]
Preparation of Working Solutions in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
Protocol:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]
-
Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
-
Mixing: Gently mix the working solutions by pipetting or inverting the tubes. Avoid vigorous vortexing, which can cause foaming of the medium. Use the prepared working solutions immediately.
Troubleshooting Guide & FAQs
Q1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A1: Precipitation upon dilution into aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Decrease the final concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.
-
Use a different solvent system: For certain applications, especially in vivo studies, co-solvent systems can be used. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Adjust the pH of your buffer: The solubility of some compounds can be pH-dependent.
-
Prepare fresh dilutions: Do not use a solution that has precipitated. Prepare a fresh dilution immediately before use.
Q2: What is the recommended final concentration of DMSO in my cell-based assays?
A2: It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cellular toxicity or off-target effects. The recommended final DMSO concentration should be kept below 0.5%, with 0.1% being preferable for sensitive cell lines.[3] High concentrations of DMSO (≥2%) have been shown to induce PARP1 activation and cleavage, which could confound experimental results. Always include a vehicle control with the same final DMSO concentration as your experimental samples.
Q3: How should I store my this compound stock solutions?
A3: Proper storage is critical to maintain the integrity and stability of this compound.
-
Solid Compound: Store at -20°C. The solid form is stable for at least 4 years.[4]
-
DMSO Stock Solution: Aliquot into single-use vials and store at -20°C for up to 1 year or -80°C for up to 2 years.[2] Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: These are not recommended for storage and should be used immediately after preparation.
Q4: I suspect my this compound is degrading in my assay medium. How can I confirm this?
A4: To check for degradation, you can perform a time-course experiment. Measure the activity of this compound at different time points after its addition to the assay medium. A decrease in activity over time can indicate instability.
Q5: Can freeze-thaw cycles affect the stability of my this compound in DMSO?
A5: Yes, repeated freeze-thaw cycles should be avoided. Each cycle increases the risk of water absorption by the hygroscopic DMSO, which can lead to compound precipitation and degradation over time.[3] Aliquoting the stock solution into single-use volumes is the best practice to ensure stability.
Visualizations
This compound Mechanism of Action: PARP1/2 Inhibition in DNA Repair
This compound is a potent inhibitor of PARP1 and PARP2, enzymes that play a critical role in the repair of single-strand DNA breaks (SSBs). The following diagram illustrates the signaling pathway.
Caption: this compound inhibits PARP1/2, preventing PAR chain synthesis and subsequent recruitment of DNA repair proteins.
Experimental Workflow: Preparing this compound Working Solutions
This workflow outlines the key steps for preparing this compound solutions for in vitro experiments.
References
A-966492 stock solution preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of A-966492 stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summarized for your convenience.
Solubility and Storage Conditions
Proper dissolution and storage of this compound are critical for maintaining its potency and ensuring experimental reproducibility. The following table summarizes the solubility and recommended storage conditions for this compound.
| Parameter | Details | Source(s) |
| Molecular Weight | 324.35 g/mol | [1] |
| Molecular Formula | C18H17FN4O | [1][2] |
| Solubility | - DMSO: ≥ 33 mg/mL (101.74 mM) - Water: Insoluble - Ethanol (B145695): Insoluble | [1] |
| Storage of Solid | -20°C for up to 3 years | [1] |
| Storage of Stock Solution (in DMSO) | - -80°C: 1 year - -20°C: 1 month | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 324.35 g/mol x 1000 mg/g = 3.2435 mg
-
Weigh the compound: Accurately weigh out approximately 3.24 mg of this compound powder using an analytical balance and transfer it to a sterile vial.
-
Add solvent: Add 1 mL of fresh, anhydrous DMSO to the vial containing the this compound powder. Moisture-absorbing DMSO can reduce solubility.[1]
-
Dissolve the compound: Close the vial tightly and vortex the solution until the compound is completely dissolved. If dissolution is slow, gentle warming or sonication can be used to aid the process.[3] Visually inspect the solution to ensure no particulates are present.
-
Aliquot and store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1][3] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Signaling Pathway and Experimental Workflow
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[2][4] PARP enzymes play a crucial role in DNA repair. The diagram below illustrates the simplified mechanism of action and an experimental workflow to assess its efficacy.
Caption: Mechanism of this compound and a typical experimental workflow.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the preparation and use of this compound stock solutions.
Q1: My this compound powder is not dissolving in DMSO.
A1:
-
Check DMSO quality: Ensure you are using fresh, anhydrous DMSO. Older DMSO can absorb moisture, which will significantly decrease the solubility of this compound.[1]
-
Increase agitation: Vortex the solution for a longer period.
-
Apply gentle heat: Warm the solution gently (e.g., in a 37°C water bath) for a short period.
-
Use sonication: Sonicating the vial in a water bath for 5-10 minutes can help break up any clumps and facilitate dissolution.[3]
Q2: I see precipitation in my stock solution after thawing.
A2:
-
Incomplete initial dissolution: The compound may not have been fully dissolved initially. Try warming and vortexing the solution again.
-
Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can cause the compound to precipitate. It is highly recommended to aliquot the stock solution into single-use volumes after preparation to avoid this.[1][3]
-
Concentration is too high: While the reported solubility is high, preparing solutions at the upper limit may lead to precipitation upon temperature changes. If the issue persists, consider preparing a slightly less concentrated stock solution.
Q3: Can I store my this compound stock solution at 4°C?
A3: No, it is not recommended to store DMSO stock solutions at 4°C for extended periods. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to one year), -80°C is the preferred temperature.[1] Storing at 4°C can lead to precipitation and degradation of the compound.
Q4: Can I dissolve this compound in water or ethanol for my in vitro experiments?
A4: this compound is reported to be insoluble in both water and ethanol.[1] For cell-based assays, a stock solution in DMSO should be prepared first. This stock solution can then be diluted to the final working concentration in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: How should I prepare this compound for in vivo animal studies?
A5: Direct injection of a DMSO stock solution is generally not advisable for animal studies due to potential toxicity. Formulations for oral administration have been described. One such formulation involves a multi-step process:
-
Start with a concentrated stock solution in DMSO.
-
Add PEG300 and mix.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the desired final volume and concentration.[3] It is recommended to prepare these in vivo formulations fresh on the day of use.[3]
Q6: How stable is this compound in its solid form?
A6: When stored as a solid at -20°C and protected from light and moisture, this compound is stable for at least three years.[1][2]
References
A-966492 stability in cell culture media
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals utilizing the potent PARP1/2 inhibitor, A-966492, in cell culture experiments. Addressing common challenges related to its stability and use, this resource offers troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO.[1] For long-term storage, stock solutions in DMSO should be aliquoted into tightly sealed vials and stored at -20°C or -80°C.[2][3] It is advisable to use aliquots on the same day of preparation or within one month to minimize degradation.[2] Avoid repeated freeze-thaw cycles, as this can impact the stability of the compound.[3]
Q2: How stable is this compound in aqueous solutions or cell culture media?
A2: While specific stability data for this compound in various cell culture media is not extensively published, it is a common characteristic of small molecules to have limited stability in aqueous environments. One supplier recommends not storing aqueous solutions for more than a single day. The stability of this compound in your specific cell culture medium can be influenced by several factors, including pH, temperature, and the presence of serum components.[3][4][5] For critical experiments, it is recommended to perform a stability assessment under your specific conditions.
Q3: What are the potential causes of inconsistent experimental results with this compound?
A3: Inconsistent results can arise from several factors:
-
Compound Instability: this compound may degrade in the cell culture medium over the course of your experiment.[1]
-
Solubility Issues: Poor solubility in aqueous media can lead to precipitation and a lower effective concentration.[1]
-
Binding to Plasticware: The compound may adsorb to the surface of cell culture plates or pipette tips.[2]
-
Cell Culture Conditions: Variations in cell health, passage number, and density can influence the cellular response to the inhibitor.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2. PARP enzymes are crucial for DNA repair. By inhibiting PARP, this compound prevents the repair of DNA single-strand breaks, which can then lead to the formation of double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), this inhibition leads to synthetic lethality and cell death.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no observable effect of this compound | Compound Degradation: The compound may be unstable in the cell culture medium over the experimental duration.[1] | Prepare fresh dilutions of this compound in media for each experiment. Consider reducing the incubation time or replenishing the media with fresh compound during long-term experiments. |
| Poor Solubility: The compound may have precipitated out of the solution. | Ensure the final DMSO concentration is low (typically <0.1%) to maintain solubility.[1] Visually inspect the media for any precipitate after adding the compound. | |
| Binding to Plasticware: this compound may be adsorbing to the culture plates, reducing its effective concentration.[2] | Use low-protein-binding plates and pipette tips.[2] | |
| High variability between experimental replicates | Inconsistent Compound Concentration: Inaccurate pipetting or incomplete solubilization of the stock solution can lead to variability. | Ensure the stock solution is fully dissolved before making dilutions. Use calibrated pipettes and consistent pipetting techniques. |
| Cellular Heterogeneity: Variations in cell density or growth phase can affect the response to the inhibitor. | Standardize cell seeding density and ensure cells are in a consistent growth phase (e.g., logarithmic) at the start of the experiment. | |
| Observed cytotoxicity at low concentrations | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Keep the final concentration of DMSO as low as possible (ideally ≤ 0.1%) and include a solvent-only control in your experiments.[1] |
| Off-Target Effects: The inhibitor may be affecting other cellular pathways. | Use a structurally unrelated PARP inhibitor to confirm that the observed phenotype is due to PARP inhibition.[1] |
Data Presentation
This compound Potency
| Parameter | Value | Reference |
| Ki (PARP1) | 1 nM | MedchemExpress.com[2] |
| Ki (PARP2) | 1.5 nM | MedchemExpress.com[2] |
| EC50 (Whole Cell Assay) | 1 nM | MedchemExpress.com[2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (with and without serum)
-
24-well tissue culture plates (low-protein-binding recommended)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (a stable compound with similar properties to this compound)
-
HPLC or LC-MS system
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock solution into your cell culture medium (e.g., to a final concentration of 10 µM). Prepare separate working solutions for media with and without serum if applicable.
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract the compound.[2]
-
Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. [2]
-
Transfer the supernatant to HPLC vials for analysis. [2]
3. Analysis:
-
Analyze the samples by HPLC or LC-MS to determine the concentration of this compound remaining at each time point.
-
The percentage of this compound remaining can be calculated by normalizing the peak area of this compound to the peak area of the internal standard and comparing it to the time 0 sample.
Visualizations
Caption: A simplified diagram of the PARP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting A-966492 in vivo toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-966492 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, with a high degree of selectivity.[1][2][3] PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound prevents the repair of these SSBs. During DNA replication, unrepaired SSBs lead to the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to genomic instability and cell death through a mechanism known as synthetic lethality.[4][5][6]
Q2: What is "PARP trapping" and is it relevant for this compound?
A2: PARP trapping is a key mechanism of action for many PARP inhibitors. It occurs when the inhibitor binds to the PARP enzyme on the DNA, preventing its release and creating a toxic protein-DNA complex. This complex can physically obstruct DNA replication and transcription, contributing significantly to the inhibitor's cytotoxicity. While the specific trapping potential of this compound is not detailed in the provided search results, it is a crucial consideration for this class of drugs.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound has low aqueous solubility.[3] For oral administration, it has been formulated in vehicles such as a mixture of DMSO, PEG300, Tween80, and water, or in corn oil.[7] A common formulation involves dissolving the compound in DMSO first and then diluting it with other excipients like PEG300 or corn oil.[7] It is crucial to ensure the final formulation is a clear solution or a homogenous suspension and to use it immediately after preparation for optimal results.[7]
Q4: What are the known off-target effects of PARP inhibitors?
A4: While this compound is highly selective for PARP-1 and PARP-2, some PARP inhibitors have been shown to have off-target effects on other proteins, including kinases.[8][9] These off-target activities can vary between different PARP inhibitors and may contribute to both efficacy and toxicity.[8][9] If you observe a phenotype inconsistent with known effects of PARP1/2 inhibition, it may be due to an off-target effect.[9]
Troubleshooting Guide for in vivo Toxicity
Issue 1: Unexpected Animal Mortality or Severe Adverse Effects
Possible Causes and Troubleshooting Steps:
-
Incorrect Dosing:
-
Verify Calculations: Double-check all calculations for dose, concentration, and administration volume.
-
Dose Escalation: If you are using a new animal model or a combination therapy, consider performing a dose-escalation study to determine the maximum tolerated dose (MTD).
-
-
Formulation Issues:
-
Solubility and Stability: Poor solubility can lead to precipitation of the compound, causing embolism or localized toxicity. Ensure the compound is fully dissolved or in a stable, homogenous suspension. Prepare fresh formulations for each dosing.[7]
-
Vehicle Toxicity: The vehicle itself may be causing toxicity, especially at high concentrations of DMSO or other solvents. Run a vehicle-only control group to assess the tolerability of the formulation.
-
-
On-Target Toxicity (Myelosuppression):
-
Mechanism: PARP inhibitors can cause myelosuppression (anemia, neutropenia, thrombocytopenia) due to the role of PARP in hematopoietic stem cell function.
-
Monitoring: Perform complete blood counts (CBCs) at baseline and at regular intervals throughout the study to monitor for changes in red blood cells, white blood cells, and platelets.
-
Management: If myelosuppression is observed, consider dose reduction or intermittent dosing schedules.
-
-
Gastrointestinal (GI) Toxicity:
-
Symptoms: Monitor for signs of GI distress such as weight loss, diarrhea, and decreased food intake.
-
Management: Provide supportive care, such as hydration and nutritional supplements. A dose reduction may be necessary.
-
-
Off-Target Kinase Inhibition:
-
Hypothesis: Some PARP inhibitors have known off-target effects on kinases, which could lead to unexpected toxicities.[8][9]
-
Investigation: If you suspect off-target effects, consider using a structurally different PARP inhibitor as a control or employing genetic knockdown of PARP1/2 to confirm that the toxicity is on-target.[9]
-
Issue 2: Inconsistent Tumor Growth Inhibition
Possible Causes and Troubleshooting Steps:
-
Suboptimal Dosing or Schedule:
-
Pharmacokinetics: this compound has a relatively short half-life in some species (1.7-1.9 hours in rats, dogs, and monkeys).[7] A once-daily dosing schedule may not be sufficient to maintain therapeutic concentrations. Consider twice-daily dosing or continuous infusion.
-
Dose Response: Ensure the dose being used is within the therapeutic window. The provided information suggests doses of 100-200 mg/kg per day have been effective in mouse xenograft models.[10]
-
-
Tumor Model Resistance:
-
Poor Bioavailability:
-
Formulation: The formulation can significantly impact oral bioavailability.[7] Ensure the formulation is optimized for absorption.
-
Route of Administration: If oral bioavailability is a concern, consider intraperitoneal (IP) or intravenous (IV) administration.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| PARP-1 Ki | 1 nM | [3][7] |
| PARP-2 Ki | 1.5 nM | [3] |
| Whole Cell EC50 | 1 nM | [3][7] |
Table 2: Preclinical Efficacy of this compound
| Animal Model | Treatment | Dosage | Outcome | Reference |
| MX-1 Mouse Xenograft | This compound | 100 mg/kg/day | 46% tumor growth reduction | [10] |
| MX-1 Mouse Xenograft | This compound | 200 mg/kg/day | 92% tumor growth reduction | [10] |
| B16/F10 Murine Melanoma | This compound + Temozolomide | Not specified | Significant reduction in tumor growth | [10] |
Table 3: Common in vivo Toxicology Monitoring Parameters
| Parameter | Method | Frequency |
| Body Weight | Scale | Daily or 3 times/week |
| Clinical Observations | Visual Inspection | Daily |
| Complete Blood Count (CBC) | Blood withdrawal | Baseline, weekly, and at study termination |
| Serum Chemistry | Blood withdrawal | At study termination |
| Organ Weights | Necropsy | At study termination |
| Histopathology | Tissue processing | At study termination |
Experimental Protocols
Protocol: In Vivo Efficacy and Toxicity Study of this compound in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., female SCID mice) for tumor cell line xenografts.[7]
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., MX-1 breast cancer cells) mixed with Matrigel into the flank of the mice.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (vehicle control, this compound low dose, this compound high dose).
-
Formulation Preparation: Prepare the this compound formulation fresh daily. For example, dissolve this compound in DMSO and then dilute with corn oil to the final concentration.[7]
-
Dosing: Administer the formulation orally (e.g., by gavage) once or twice daily at the predetermined doses.
-
Toxicity Monitoring: Monitor the animals daily for clinical signs of toxicity, and measure body weight regularly.
-
Blood Sampling: Collect blood samples at specified time points for CBC and pharmacokinetic analysis.
-
Study Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.
-
Data Collection and Analysis: At the end of the study, collect tumors and organs for weight measurement and histopathological analysis. Analyze tumor growth inhibition and toxicity data.
Visualizations
Caption: PARP signaling pathway and the mechanism of synthetic lethality with this compound.
Caption: Experimental workflow for a typical in vivo study with this compound.
Caption: Logical troubleshooting workflow for unexpected in vivo toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Frontiers | The Elephant and the Blind Men: Making Sense of PARP Inhibitors in Homologous Recombination Deficient Tumor Cells [frontiersin.org]
- 5. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
A-966492 off-target effects in cellular assays
Welcome to the technical support center for A-966492. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cellular assays involving this potent PARP inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent dual inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) and PARP-2.[1] Its primary on-target effect is the catalytic inhibition of these enzymes, which are critical for the repair of DNA single-strand breaks (SSBs). In cancer cells with defects in homologous recombination (HR), such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to double-strand breaks (DSBs) during DNA replication. This overwhelming DNA damage results in cell death through a process known as synthetic lethality. Another key on-target effect is "PARP trapping," where the inhibitor prevents the release of PARP from the site of DNA damage, forming a toxic protein-DNA complex that further impedes DNA replication and is a major contributor to cytotoxicity.[2]
Q2: What is the selectivity profile of this compound within the PARP family?
A2: this compound is highly potent against PARP-1 and PARP-2.[1] Studies have shown that its selectivity for PARP-1 and PARP-2 is intermediate between that of other well-known PARP inhibitors, veliparib (B1684213) and niraparib.[3][4][5] It shows considerable selectivity over PARP3, TNKS1, and the mono-ADP-ribosyltransferases PARP10 and PARP14.[6]
Q3: Are there known off-target effects for this compound on other protein families, such as kinases?
Data Presentation
Table 1: On-Target Inhibitory Activity of this compound
| Target | Assay Type | Potency (Ki) | Potency (EC50) | Reference |
| PARP-1 | Cell-free assay | 1 nM | - | [1] |
| PARP-2 | Cell-free assay | 1.5 nM | - | [1] |
| PARP-1 | Whole cell assay | - | 1 nM | [1] |
Table 2: Selectivity Profile of this compound against other PARP family members
| Target | IC50 (nM) |
| PARP-3 | >1000 |
| TNKS1 | >10000 |
| PARP-10 | >10000 |
| PARP-14 | >10000 |
Data derived from graphical representation in Thorsell et al., 2017.[6]
Mandatory Visualizations
Caption: On-target mechanism of this compound leading to synthetic lethality.
Caption: Troubleshooting workflow for unexpected results with this compound.
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype (e.g., cell death) that is inconsistent with the known homologous recombination (HR) status of my cell line.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound. While highly selective for PARP-1/2, at certain concentrations, it may inhibit other proteins crucial for cell survival in your specific cell model.
-
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Perform a Western blot to detect Poly(ADP-ribose) (PAR) levels to confirm that this compound is inhibiting PARP activity at the concentration used.
-
Assess the level of DNA damage by staining for γH2AX. A significant increase would be expected if the phenotype is on-target.
-
-
Use a Structurally Unrelated PARP Inhibitor:
-
Repeat the experiment with a PARP inhibitor from a different chemical class that has a distinct off-target profile. If the unexpected phenotype persists, it is more likely to be an on-target effect.
-
-
Genetic Knockdown/Knockout:
-
Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete PARP-1 and/or PARP-2. If this genetic approach replicates the phenotype observed with this compound, it strongly suggests an on-target effect.[2]
-
-
Consider a Kinome Scan:
-
If resources permit, a kinome scan can provide a broad overview of the potential kinase off-targets of this compound.[8]
-
-
Issue 2: The IC50 value of this compound in my cell viability assay is higher than expected.
-
Possible Cause 1: Assay-specific artifacts.
-
Troubleshooting Steps:
-
Ensure that the incubation time is sufficient for the inhibitor to exert its effect (typically 72 hours or longer for PARP inhibitors).
-
The choice of viability assay can influence results. Consider using a complementary assay. For example, if you are using an MTT assay (measures metabolic activity), you could also try a CellTiter-Glo® assay (measures ATP levels) or a direct cell counting method.
-
-
-
Possible Cause 2: Drug inactivity.
-
Troubleshooting Steps:
-
Verify the purity and integrity of your this compound compound.
-
Prepare fresh stock and working solutions. This compound is typically dissolved in DMSO.
-
Ensure proper storage of the compound as per the manufacturer's instructions to prevent degradation.
-
-
-
Possible Cause 3: Cell culture conditions.
-
Troubleshooting Steps:
-
Use low-passage number cells, as cell lines can change their characteristics over time in culture.
-
Ensure consistent cell seeding density, as this can affect the response to drug treatment.
-
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.[9][10][11]
-
Materials:
-
Cells of interest
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[12][13][14]
-
Materials:
-
Cells of interest
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate at a desired density in 100 µL of culture medium.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound and appropriate controls.
-
Incubate for the desired time to induce apoptosis.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by swirling or on a plate shaker at low speed for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
Protocol 3: Cellular PARP Activity Assay (Conceptual Workflow)
This protocol provides a general workflow to measure the inhibition of PARP activity in cells treated with this compound. This can be achieved using commercially available ELISA-based or immunofluorescence-based kits.[15]
-
Materials:
-
Cells of interest
-
This compound
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Cell lysis buffer
-
PARP activity assay kit (colorimetric, fluorescent, or chemiluminescent)
-
Plate reader or fluorescence microscope
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10 minutes).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells according to the assay kit manufacturer's protocol to prepare cell extracts.
-
Perform the PARP activity assay on the cell lysates following the manufacturer's instructions. This typically involves the detection of poly(ADP-ribose) (PAR) polymer formation.
-
Measure the signal using the appropriate instrument (plate reader or microscope).
-
A decrease in signal in the this compound-treated samples compared to the vehicle-treated, DNA-damaged control indicates inhibition of PARP activity.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 10. ch.promega.com [ch.promega.com]
- 11. promega.com [promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. signosisinc.com [signosisinc.com]
Optimizing A-966492 treatment duration for PARP inhibition
Welcome to the technical support center for A-966492. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound, a potent PARP inhibitor, in your experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to help you optimize your studies, particularly concerning treatment duration and endpoint analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a highly potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] The primary mechanism of action involves two key processes:
-
Catalytic Inhibition : this compound competes with the enzyme's natural substrate (NAD+) to block the synthesis of poly(ADP-ribose) (PAR) chains.[3] This action inhibits the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).[3]
-
PARP Trapping : The inhibitor traps the PARP enzyme onto the DNA at the site of damage.[4] This creates a toxic DNA-protein complex that stalls replication forks, leading to the formation of double-strand breaks (DSBs) during DNA replication.[4][5]
In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1 or BRCA2 mutations), these DSBs cannot be repaired efficiently, leading to cell death via a process known as synthetic lethality.[3][6]
Q2: What are the inhibitory concentrations (Ki and EC50) for this compound? A2: this compound is one of the most potent PARP inhibitors identified. It demonstrates excellent potency in both enzymatic and cell-based assays.[1][7] The key values are summarized in the table below.
Q3: How should I dissolve, store, and handle this compound? A3: Proper handling is crucial for maintaining the compound's activity. This compound is soluble in DMSO but not in water.[1][8] For stock solutions, use fresh, anhydrous DMSO, as moisture can reduce solubility.[1] Follow the storage recommendations in the table below to ensure stability.
Q4: What is a recommended starting concentration and treatment duration for in vitro experiments? A4: A good starting point for in vitro cellular assays is a concentration range spanning from its EC50 value. A common starting range is 1 nM to 100 nM.
The optimal treatment duration is highly dependent on the experimental endpoint:
-
To measure direct PARP inhibition (parylation levels): A short incubation of 30 minutes to 4 hours is often sufficient to observe maximal inhibition of PARP activity following a DNA damaging agent challenge (e.g., H₂O₂ or MMS).[1]
-
To assess cytotoxicity or effects on cell proliferation: Longer-term assays are necessary. The effects of PARP inhibitors on cell viability are often delayed as they require cells to enter S-phase for the conversion of SSBs to lethal DSBs.[5] Consider treatment durations of 3 to 14 days, depending on the cell line's doubling time.[9] It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific cell model.
Q5: Is this compound suitable for in vivo studies? A5: Yes, this compound has excellent pharmaceutical properties for in vivo research. It is orally bioavailable across multiple species, crosses the blood-brain barrier, and distributes effectively into tumor tissue.[1][2][7] It has demonstrated efficacy in preclinical mouse models both as a single agent in BRCA1-deficient tumors and in combination with DNA damaging agents like temozolomide (B1682018) and carboplatin.[2][7]
Data Presentation
Table 1: Potency & Selectivity of this compound
| Target | Assay Type | Value | Reference |
|---|---|---|---|
| PARP-1 | Enzyme Inhibition (Kᵢ) | 1 nM | [1][2] |
| PARP-2 | Enzyme Inhibition (Kᵢ) | 1.5 nM | [1][2] |
| PARP-1 | Whole Cell (EC₅₀) | 1 nM | [1][7] |
| PARP-3 | Enzyme Inhibition (IC₅₀) | >1000 nM | [10] |
| TNKS1 | Enzyme Inhibition (IC₅₀) | >1000 nM |[10] |
Table 2: Solubility & Storage Recommendations
| Parameter | Recommendation | Reference |
|---|---|---|
| Solubility | ||
| DMSO | ~65 mg/mL (~200 mM) | [1] |
| Water | Insoluble | [8] |
| Storage | ||
| Solid Powder | -20°C for up to 3 years | [1] |
| Stock Solution (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month. Aliquot to avoid freeze-thaw cycles. |[1][2] |
Table 3: Example In Vivo Dosing Regimens from Preclinical Studies
| Animal Model | Tumor Type | Dose & Schedule | Combination Agent | Reference |
|---|---|---|---|---|
| Mouse Xenograft | MX-1 Breast Cancer | 100 - 200 mg/kg/day, p.o. | Single Agent | [11] |
| Murine Syngeneic | B16F10 Melanoma | Not specified | Temozolomide (TMZ) | [2][7] |
| Mouse Xenograft | MX-1 Breast Cancer | Not specified | Carboplatin |[2][7] |
Troubleshooting Guides
Issue 1: I am not observing the expected level of PARP inhibition in my cellular assay.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure your this compound stock solution has been stored correctly and that you have not subjected it to excessive freeze-thaw cycles. Prepare fresh dilutions from a new aliquot or a freshly prepared stock solution.
-
-
Possible Cause 2: Insufficient DNA Damage.
-
Troubleshooting Step: The inhibitory effect on PAR synthesis is observed after PARP activation by DNA damage. Ensure your DNA damaging agent (e.g., H₂O₂, MMS, temozolomide) is used at an appropriate concentration and for a sufficient duration to induce a robust PARP response in your positive control (vehicle-treated) cells.
-
-
Possible Cause 3: Incorrect Assay Timing.
-
Possible Cause 4: Low PARP1 Expression.
-
Troubleshooting Step: Confirm that your cell line expresses sufficient levels of PARP-1. Check expression levels via Western blot or qPCR.
-
Issue 2: My cytotoxicity or cell viability results are inconsistent or show a weak effect.
-
Possible Cause 1: Treatment Duration is Too Short.
-
Troubleshooting Step: The cytotoxic effects of PARP inhibitors are often not apparent until after several cell cycles. Extend the treatment duration. Perform a time-course experiment (e.g., 3, 5, 7, and 10 days) to find the optimal endpoint. Long-term colony formation assays (10-14 days) are a sensitive method for assessing the antiproliferative effects of PARP inhibitors.[9]
-
-
Possible Cause 2: Cell Line is HR-Proficient.
-
Troubleshooting Step: The potent single-agent activity of PARP inhibitors is most pronounced in cells with a homologous recombination (HR) deficiency (e.g., BRCA1/2 mutations).[3] If using HR-proficient cells, the cytotoxic effect of this compound alone may be modest. To see a stronger effect, combine this compound with a DNA damaging agent.
-
-
Possible Cause 3: Cell Seeding Density.
-
Troubleshooting Step: For long-term assays, ensure the initial cell seeding density is low enough that the vehicle-treated control cells do not become over-confluent before the end of the experiment. Confluence can arrest cell growth and mask the antiproliferative effects of the drug.
-
Issue 3: I am observing a cellular phenotype that is inconsistent with known effects of PARP1/2 inhibition.
-
Possible Cause: Off-Target Effects.
-
Troubleshooting Step: While this compound is highly selective for PARP-1/2, at higher concentrations all inhibitors have the potential for off-target effects, often against kinases.[10][13]
-
Perform a Dose-Response: Confirm if the unexpected phenotype is only observed at high concentrations (>1 µM).
-
Use a Second PARP Inhibitor: Validate the phenotype using a structurally different PARP inhibitor (e.g., Olaparib, Veliparib). If the effect is consistent, it is more likely to be an on-target PARP-related effect.
-
Use Genetic Knockdown: Use siRNA or CRISPR to knock down PARP-1 and see if the phenotype is replicated. This is the gold standard for confirming on-target effects.
-
-
Experimental Protocols
Protocol 1: Whole-Cell Immunofluorescence Assay for PARP Inhibition
This protocol is adapted from methodology used to characterize this compound.[1] It measures the inhibition of PAR (poly(ADP-ribose)) synthesis in cells following DNA damage.
-
Cell Plating: Seed cells onto 96-well imaging plates (e.g., black-walled, clear-bottom) at a density that will result in 70-80% confluency on the day of the assay. Allow cells to adhere overnight.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes.
-
DNA Damage Induction: Add a DNA damaging agent directly to the media. A common choice is 1 mM H₂O₂ for 10 minutes.
-
Fixation: Aspirate the media and wash cells once with ice-cold PBS. Fix the cells with a pre-chilled methanol (B129727)/acetone solution (7:3) at -20°C for 10 minutes.
-
Permeabilization & Blocking: Air-dry the plates. Rehydrate with PBS and block with 5% nonfat dry milk in PBS containing 0.05% Tween-20 (PBST) for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against PAR (e.g., 10H anti-PAR antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash plates 5 times with PBST.
-
Secondary Antibody & Counterstain: Incubate cells with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse FITC) and a nuclear counterstain (e.g., 1 µg/mL DAPI) in blocking buffer for 1 hour at room temperature, protected from light.
-
Final Wash: Wash plates 5 times with PBST.
-
Imaging & Analysis: Acquire images using a high-content imager or fluorescence microscope. Quantify the mean fluorescence intensity of the PAR signal (FITC) within the nuclear area defined by the DAPI signal. Normalize the PAR signal to the vehicle-treated, damaged control. Plot a dose-response curve to determine the EC50.
Protocol 2: Long-Term Colony Formation Assay
This assay assesses the long-term impact of this compound on the ability of single cells to proliferate and form colonies.
-
Cell Plating: Plate cells in 6-well plates at a low density (e.g., 500-1000 cells per well). The exact number should be optimized for your cell line to yield 50-150 colonies in the control wells.
-
Treatment: The following day, treat the cells with a range of this compound concentrations or vehicle control. The treatment can be continuous (drug is left in the media for the entire duration) or for a defined period (e.g., 24-72 hours), after which the media is replaced with fresh, drug-free media.
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies are present in the control wells.
-
Fixation & Staining: Aspirate the media, gently wash the wells with PBS, and fix the colonies with 100% methanol for 10 minutes. Stain the fixed colonies with 0.5% crystal violet solution (in 25% methanol) for 10-20 minutes.
-
Washing & Drying: Gently wash the plates with water to remove excess stain and allow them to air dry completely.
-
Analysis: Scan or photograph the plates. Count the number of colonies (typically defined as a cluster of >50 cells). Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of this compound action and synthetic lethality.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them | MDPI [mdpi.com]
- 7. Optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors: identification of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (this compound), a highly potent and efficacious inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. icr.ac.uk [icr.ac.uk]
Measuring A-966492 Target Engagement in Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on how to measure the target engagement of A-966492, a potent inhibitor of PARP-1 and PARP-2, in a cellular context.[1][2][3] This guide includes troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its cellular targets?
A1: this compound is a small molecule inhibitor that potently targets Poly(ADP-ribose) polymerase 1 (PARP-1) and Poly(ADP-ribose) polymerase 2 (PARP-2), enzymes crucial for DNA repair.[1][2][3] It exhibits high potency with a Ki of 1 nM for PARP-1 and 1.5 nM for PARP-2, and a cellular EC50 of 1 nM in a whole-cell assay.[1][2]
Q2: Why is it important to measure this compound target engagement in cells?
A2: Measuring target engagement confirms that this compound is reaching and binding to its intended targets (PARP-1 and PARP-2) within the complex environment of a living cell. This is a critical step in drug development to validate the mechanism of action and to correlate target binding with downstream cellular effects.
Q3: What are the primary methods to measure this compound target engagement in cells?
A3: The two most common and robust methods are:
-
Western Blot for PARP Activity (PARylation): This method indirectly measures target engagement by assessing the inhibition of PARP enzyme activity. A reduction in the levels of poly(ADP-ribose) (PAR), the product of PARP activity, indicates that this compound is engaging and inhibiting its targets.[4]
-
Cellular Thermal Shift Assay (CETSA): This biophysical method provides direct evidence of target engagement by measuring the thermal stabilization of PARP-1 upon this compound binding.[4][5]
Q4: What is the expected outcome of a successful this compound target engagement experiment?
A4: In a PARylation assay, you should observe a dose-dependent decrease in the PAR signal in cells treated with this compound upon induction of DNA damage. In a CETSA experiment, you should see a shift in the melting curve of PARP-1 to a higher temperature in the presence of this compound, indicating increased protein stability due to drug binding.[4][6]
Quantitative Data for this compound
The following table summarizes the inhibitory potency of this compound from various assays.
| Parameter | Value | Assay Type | Reference |
| Ki (PARP-1) | 1 nM | Cell-free enzyme assay | [1][2] |
| Ki (PARP-2) | 1.5 nM | Cell-free enzyme assay | [1][2] |
| EC50 | 1 nM | Whole-cell assay | [1][2] |
| IC50 (MCF-7) | ~1.1 - 5.4 µM | Cell viability assay | [7] |
| IC50 (BT474) | ~13 µM | Cell viability assay | [7] |
| IC50 (MDA-MB-436) | Not specified | Cell viability assay | [7] |
| IC50 (HCC1937) | > 10 µM | Cell viability assay | [7] |
Experimental Protocols
Protocol 1: Western Blot for PARP Activity (PARylation)
This protocol allows for the indirect measurement of this compound target engagement by quantifying the inhibition of PARP activity.
Materials:
-
Cells of interest
-
This compound
-
DNA damaging agent (e.g., H₂O₂ or MMS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PAR
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).[4]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Prepare samples with Laemmli buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with a primary antibody against PAR overnight at 4°C. Also, probe a separate blot or the same blot after stripping for a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent. A smear or high molecular weight bands indicate PARylation, which should be reduced by this compound.[4]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol directly measures the binding of this compound to PARP-1 by assessing its thermal stabilization.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., Tris buffer with 1% NP40 and protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for PARP-1
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium.
-
Treat cells with this compound or DMSO for 1 hour at 37°C.[5]
-
-
Heat Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Expose the aliquots to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a controlled cooling step.[9]
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[5]
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Perform Western blotting using a primary antibody specific for PARP-1.[4]
-
-
Data Analysis:
-
Quantify the band intensities to determine the amount of soluble PARP-1 at each temperature.
-
Plot the amount of soluble PARP-1 as a function of temperature to generate a melting curve. A shift in the curve to a higher temperature in the this compound-treated samples indicates target engagement.[6]
-
Troubleshooting Guides
Western Blot for PARP Activity
| Issue | Possible Cause | Recommended Solution |
| High Background | Insufficient blocking | Increase blocking time or concentration of blocking agent (5-7% non-fat milk or BSA).[10] |
| Antibody concentration too high | Titrate primary and secondary antibodies to find the optimal concentration.[10][11] | |
| Inadequate washing | Increase the number and duration of wash steps.[10][12] | |
| Membrane dried out | Ensure the membrane remains wet throughout the procedure.[12] | |
| No or Weak PAR Signal | Inefficient DNA damage | Ensure the DNA damaging agent is fresh and used at an effective concentration and duration. |
| Low PARP expression in cell line | Confirm PARP-1/2 expression in your cell line by Western blot. | |
| Antibody issue | Use a validated anti-PAR antibody and check the recommended dilution. | |
| Inconsistent Results | Uneven protein loading | Carefully perform protein quantification and load equal amounts of protein per lane. |
| Cell confluency variation | Ensure consistent cell density at the time of treatment. |
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Recommended Solution |
| Protein Aggregation at Low Temperatures | Lysis buffer is too harsh or not optimal | Test different lysis buffers. The presence of detergents may need to be optimized.[13] |
| Cell density is too high | Optimize the cell number used per sample. | |
| No Thermal Shift Observed | Compound does not sufficiently stabilize the target | This compound is a potent binder, but ensure you are using a concentration range around its cellular EC50. |
| Incorrect heating/cooling protocol | Ensure a controlled and consistent heating and cooling process for all samples.[9] | |
| Antibody does not recognize the folded protein | Use an antibody validated for detecting the target protein in its native/soluble form. | |
| High Variability Between Replicates | Inconsistent heating/cooling | Use a thermal cycler for precise temperature control. |
| Incomplete cell lysis | Ensure complete and consistent lysis across all samples. | |
| Pipetting errors | Use calibrated pipettes and be precise during sample preparation. |
Visualizing Key Processes
To aid in understanding the experimental workflows and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for measuring PARP activity via Western blot.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified PARP-1/2 signaling pathway in DNA repair.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. arp1.com [arp1.com]
- 12. clyte.tech [clyte.tech]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: A-966492 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the PARP inhibitor, A-966492.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] Its primary mechanism of action involves competing with the natural substrate, NAD+, for the catalytic domain of PARP. This inhibition of PARP's enzymatic activity prevents the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, unrepaired SSBs lead to the collapse of replication forks, formation of double-strand breaks (DSBs), and ultimately, synthetic lethality.[4] An important aspect of its mechanism is the "trapping" of PARP1 on DNA, where the inhibitor stabilizes the PARP1-DNA complex, further enhancing its cytotoxic effect.[4]
Q2: My cancer cell line, which is supposed to be sensitive to PARP inhibitors, is showing resistance to this compound. What are the potential resistance mechanisms?
While direct studies on resistance to this compound are limited, resistance mechanisms observed for other PARP inhibitors are likely applicable. These can be broadly categorized as:
-
Restoration of Homologous Recombination (HR) Function: This is a common mechanism where cancer cells regain their ability to repair DSBs. This can occur through secondary mutations in BRCA1/2 or other HR-related genes that restore their function.
-
Protection of DNA Replication Forks: Cancer cells can develop mechanisms to stabilize and protect stalled replication forks, preventing the formation of lethal DSBs.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Loss or Alteration of PARP1: Reduced expression or mutations in the PARP1 protein can lead to decreased drug target availability or reduced trapping efficiency.
-
Alterations in Non-Homologous End Joining (NHEJ) Pathway: In some contexts, the status of the NHEJ pathway can influence the sensitivity to PARP inhibitors.
-
Loss of PARG: Loss of Poly(ADP-ribose) glycohydrolase (PARG), the enzyme responsible for degrading PAR chains, can lead to a restoration of PARylation even in the presence of a PARP inhibitor, thus conferring resistance.[5][6]
Q3: How can I determine if my resistant cells have restored homologous recombination function?
A common method is to assess the formation of RAD51 foci in response to DNA damage. RAD51 is a key protein in the HR pathway that accumulates at sites of DSBs. An increase in RAD51 foci formation in your resistant cells compared to the sensitive parental cells after inducing DNA damage (e.g., with irradiation or a DNA-damaging agent) would suggest HR restoration.
Q4: Are there known off-target effects of this compound that could contribute to unexpected phenotypes or resistance?
While this compound is a potent PARP1/2 inhibitor, like many small molecule inhibitors, it may have off-target effects. Comprehensive kinome-wide profiling specific to this compound is not widely published. However, some PARP inhibitors have been shown to have off-target effects on other kinases.[7][8] If you observe phenotypes inconsistent with PARP inhibition, it is advisable to consider potential off-target effects and, if possible, perform broader profiling studies.
Troubleshooting Guides
Issue 1: High IC50 value for this compound in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Cell Line Integrity | 1. Perform cell line authentication (e.g., STR profiling). 2. Use low-passage cells. | Confirmed cell line identity and exclusion of acquired resistance during prolonged culture. |
| Compound Inactivity | 1. Verify the purity and integrity of your this compound stock. 2. Prepare fresh dilutions for each experiment. | Consistent results with a fresh, validated batch of the inhibitor. |
| Assay Conditions | 1. Optimize cell seeding density to ensure logarithmic growth throughout the assay. 2. Confirm that the assay duration is sufficient to observe the cytotoxic effects of this compound (typically 72 hours or longer). | An IC50 value that is consistent and reproducible. |
| Underlying Resistance | 1. Assess the expression and functional status of key HR proteins (e.g., BRCA1, BRCA2, RAD51). 2. Measure the expression of drug efflux pumps (e.g., P-glycoprotein). | Identification of potential intrinsic resistance mechanisms. |
Issue 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| High Background Signal | 1. Ensure proper washing steps to remove all traces of media and reagents. 2. Optimize the concentration of the viability reagent. 3. Include a "no cell" control to determine the background signal from the media and reagent alone. | Reduced background noise and a better signal-to-noise ratio. |
| Edge Effects in Multi-well Plates | 1. Do not use the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to maintain humidity. | More consistent results across the plate. |
| Cell Clumping | 1. Ensure a single-cell suspension before seeding. 2. Gently swirl the plate after seeding to ensure even distribution of cells. | Uniform cell growth and more reliable assay readings. |
Issue 3: Difficulty in detecting PARP1 cleavage by Western blot.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Antibody Concentration | 1. Titrate the primary antibody to determine the optimal concentration. 2. Refer to the manufacturer's datasheet for recommended dilutions. | A clear signal for both full-length (116 kDa) and cleaved (89 kDa) PARP1 with minimal background.[9] |
| Inefficient Protein Transfer | 1. Verify transfer efficiency using Ponceau S staining. 2. Optimize transfer time and voltage based on the gel percentage and protein size. | Strong and even transfer of proteins to the membrane. |
| Insufficient Apoptosis Induction | 1. Increase the concentration of this compound or the treatment duration. 2. Use a positive control for apoptosis induction (e.g., staurosporine). | A detectable increase in the cleaved PARP1 fragment. |
| High Background | 1. Increase the duration and number of washing steps. 2. Optimize the blocking conditions (e.g., use 5% BSA instead of milk for phospho-antibodies). | Reduced background and clearer visualization of specific bands.[10] |
Quantitative Data Summary
| Compound | Target(s) | Ki (nM) | Cellular EC50 (nM) | Reference |
| This compound | PARP1, PARP2 | 1 (PARP1), 1.5 (PARP2) | 1 (in C41 cells) | [1][2] |
| Olaparib | PARP1, PARP2 | 5 (PARP1), 1 (PARP2) | Varies by cell line | [2] |
| Rucaparib | PARP1, PARP2 | 1.4 (PARP1) | Varies by cell line | [3] |
| Niraparib | PARP1, PARP2 | 3.8 (PARP1), 2.1 (PARP2) | Varies by cell line | [2] |
Key Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line.
Materials:
-
Sensitive parental cancer cell line
-
This compound
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Cell culture flasks and plates
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a cell viability assay (e.g., CellTiter-Glo®).
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant number of cells will die. When the surviving cells reach approximately 80% confluency, subculture them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium in a stepwise manner (e.g., 1.5x to 2x increments) once the cells have adapted to the current concentration and are growing steadily.
-
Establishment of Resistance: Continue this process of dose escalation over several months. A resistant cell line is typically considered established when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Characterization: Once a resistant line is established, perform a full dose-response curve to determine the new IC50.
-
Cryopreservation: Cryopreserve the resistant cells at various passages.
Protocol 2: Western Blotting for DNA Damage Markers (γH2AX and Cleaved PARP1)
This protocol is for detecting the induction of DNA double-strand breaks (γH2AX) and apoptosis (cleaved PARP1) following treatment with this compound.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-γH2AX, anti-PARP1 (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed sensitive and resistant cells and treat with this compound at the desired concentrations and for the appropriate duration (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Signaling Pathways and Experimental Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
Overcoming A-966492 precipitation in experimental buffers
Welcome to the technical support center for A-966492. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the precipitation of this compound in experimental buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2, with Ki values of 1 nM and 1.5 nM, respectively.[1][2] PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, this compound prevents the repair of these SSBs. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during DNA replication. These DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately cell death, a concept known as synthetic lethality.[3][4][5]
Q2: What are the primary solvents for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][6] However, it is reported to be insoluble in water and ethanol.[1][6] Therefore, it is standard practice to prepare a concentrated stock solution of this compound in anhydrous, high-purity DMSO.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous experimental buffer. What is the likely cause?
This phenomenon, often termed "solvent shock," is common for hydrophobic compounds like this compound. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound's local concentration can exceed its solubility limit in the mixed solvent system, leading to precipitation. Other contributing factors can include the final concentration of this compound, the temperature of the buffer, and the specific components of your experimental buffer (e.g., salts, proteins).
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
To avoid solvent-induced toxicity to cells, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%, with an ideal target of less than 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a systematic approach to prevent and resolve this compound precipitation in your experimental buffers.
Initial Preparation and Dilution
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution of DMSO stock into aqueous buffer | Solvent Shock: Rapid change in solvent polarity causes the compound to crash out of solution. | Slow, drop-wise addition: Add the this compound DMSO stock solution slowly to the aqueous buffer while vigorously vortexing or stirring. This facilitates rapid dispersion and dissolution. |
| High Final Concentration: The target concentration of this compound exceeds its solubility in the final buffer composition. | Perform serial dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in your experimental buffer. Alternatively, make serial dilutions of your stock in 100% DMSO first, before the final dilution into the aqueous buffer. | |
| Temperature Effects: Lower temperatures can decrease the solubility of this compound. | Pre-warm the aqueous buffer: Gently warm your experimental buffer to 37°C before adding the this compound stock solution. This can help to increase its solubility. |
Persistent Precipitation Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed even with optimized dilution techniques | Buffer Composition: High salt concentrations or other components in the buffer may decrease the solubility of this compound (salting-out effect). | Modify buffer composition: If your experiment allows, try reducing the salt concentration of your buffer. You can also test the solubility in a simpler buffer (e.g., PBS) to determine if specific media components are contributing to the issue. |
| pH-Dependent Solubility: The solubility of this compound may be influenced by the pH of the buffer. | Test a range of pH values: If compatible with your experimental design, test the solubility of this compound in buffers with slightly different pH values to identify a more favorable condition. | |
| Inherent Low Aqueous Solubility: The desired final concentration may be fundamentally unattainable in a purely aqueous system. | Incorporate co-solvents or solubilizing agents: For in vitro assays where their presence is acceptable, consider using low concentrations of co-solvents like polyethylene (B3416737) glycol (PEG) or surfactants like Tween-80. Several in vivo formulations for this compound utilize these agents.[1][2] |
Quantitative Data Summary
While specific quantitative solubility data for this compound in various in vitro buffers is not extensively published, the following table summarizes its known solubility in common solvents.
| Solvent | Solubility | Source |
| DMSO | 64-65 mg/mL (~197-200 mM) | [1] |
| Water | Insoluble | [1][6] |
| Ethanol | Insoluble | [1][6] |
Note: The solubility in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound and minimizing precipitation.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
Pre-warm Cell Culture Medium: Place the required volume of your complete cell culture medium in a 37°C water bath or incubator to pre-warm.
-
Perform Intermediate Dilutions (if necessary): If your final desired concentration is very low, it is advisable to perform an intermediate dilution of your stock solution in 100% DMSO.
-
Final Dilution: While gently vortexing the pre-warmed cell culture medium, add the required volume of the this compound DMSO stock solution drop-wise.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (ideally <0.1%).
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation (cloudiness or visible particles). If the solution is clear, it is ready to be added to your cells.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound for more than one day.[6]
Protocol 2: Determination of Maximum Soluble Concentration of this compound in a Specific Buffer
This protocol allows you to empirically determine the highest achievable concentration of this compound in your specific experimental buffer.
-
Prepare a Serial Dilution of this compound in DMSO: Prepare a series of 2-fold dilutions of your high-concentration this compound stock solution in 100% DMSO.
-
Aliquot Experimental Buffer: Add a fixed volume of your experimental buffer to a series of microcentrifuge tubes or wells of a 96-well plate.
-
Add this compound Dilutions: Add a small, fixed volume of each this compound DMSO dilution to the corresponding tubes/wells containing your buffer. Include a vehicle control with DMSO only.
-
Mix and Incubate: Mix the solutions well and incubate at the temperature of your experiment (e.g., room temperature or 37°C).
-
Observe for Precipitation: Visually inspect the solutions for any signs of cloudiness or precipitate at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear throughout the observation period is the maximum soluble concentration for your specific experimental conditions.
Visualizations
Signaling Pathway of PARP Inhibition by this compound
Caption: Mechanism of action of this compound as a PARP inhibitor, leading to synthetic lethality in HR-deficient cells.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation in experimental buffers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
A-966492 Dose-Response Curve Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP inhibitor A-966492. Our aim is to help you navigate common challenges and achieve accurate and reproducible dose-response curves in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent dual inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and PARP2.[1] It exerts its effect by competing with the NAD+ binding site in the catalytic domain of the PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARP's enzymatic activity is critical for its role in DNA single-strand break repair. In cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP by this compound leads to the accumulation of DNA double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.[2]
Q2: What are the recommended starting concentrations for this compound in cell-based and enzyme assays?
This compound is a highly potent inhibitor with reported Ki and EC50 values in the low nanomolar range.[3][4] For initial experiments, it is advisable to use a wide concentration range spanning several orders of magnitude around the expected IC50. A suggested starting point for a 10-point dose-response curve could be from 0.1 nM to 1 µM.
Q3: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][3] For long-term storage, it is recommended to keep the compound as a solid at -20°C in a dry, dark environment. Stock solutions in DMSO can be stored at -20°C for several months. It is important to use fresh or properly stored DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[3]
Q4: Can this compound be used in in vivo studies?
Yes, this compound is orally bioavailable and has been shown to cross the blood-brain barrier.[3] It has demonstrated efficacy in various preclinical in vivo models, including melanoma and breast cancer xenografts, both as a single agent and in combination with other therapies.[1]
Quantitative Data Summary
| Parameter | Target | Value | Assay Type |
| Ki | PARP1 | 1 nM | Cell-free |
| Ki | PARP2 | 1.5 nM | Cell-free |
| EC50 | PARP1 | 1 nM | Whole cell (C41) |
| IC50 | PARP1 | ~14 nM | Cellular (LoVo) |
Data compiled from multiple sources.[1][3][5]
Experimental Protocols
Cell-Free PARP1 Enzyme Assay (Histone H1 Modification)
This protocol is adapted from established methods for measuring PARP activity.[3]
Materials:
-
This compound
-
Recombinant human PARP1 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 4 mM MgCl2
-
[3H]-NAD+
-
Biotinylated Histone H1
-
Activated (nicked) DNA (slDNA)
-
96-well white plates
-
Streptavidin-coated FlashPlates
-
1.5 mM Benzamide (stop solution)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
In a 96-well plate, add 50 µL of 2x enzyme mixture containing 1 nM PARP-1 and 200 nM slDNA in assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding 50 µL of 2x substrate mixture containing 1.5 µM [3H]-NAD+ and 200 nM biotinylated histone H1 in assay buffer.
-
Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding 150 µL of 1.5 mM benzamide.
-
Transfer 170 µL of the stopped reaction mixture to a streptavidin-coated FlashPlate.
-
Incubate for 1 hour at room temperature to allow the biotinylated histone H1 to bind.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Whole-Cell PARP Activity Assay (Immunofluorescence-based)
This protocol is based on methods for assessing PARP activity in cells.[3]
Materials:
-
C41 cells (or other suitable cell line)
-
This compound
-
Cell culture medium
-
Hydrogen peroxide (H2O2)
-
Phosphate-buffered saline (PBS)
-
Methanol/acetone (7:3), pre-chilled to -20°C
-
Blocking solution: 5% non-fat dry milk in PBS with 0.05% Tween-20 (PBS-T)
-
Anti-PAR antibody
-
FITC-conjugated secondary antibody
-
DAPI stain
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed C41 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 30 minutes.
-
Induce DNA damage and activate PARP by treating the cells with 1 mM H2O2 for 10 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells with the pre-chilled methanol/acetone solution for 10 minutes at -20°C.
-
Air-dry the plates, then rehydrate with PBS.
-
Block the cells with blocking solution for 30 minutes at room temperature.
-
Incubate with anti-PAR antibody (e.g., 1:50 dilution) in blocking solution for 60 minutes at room temperature.
-
Wash the cells five times with PBS-T.
-
Incubate with FITC-conjugated secondary antibody (e.g., 1:50 dilution) and 1 µg/mL DAPI in blocking solution for 60 minutes at room temperature.
-
Wash the cells five times with PBS-T.
-
Measure the fluorescence intensity for FITC (PAR signal) and DAPI (cell number normalization) using a microplate reader.
-
Normalize the FITC signal to the DAPI signal and plot the normalized PARP activity against the log concentration of this compound to determine the EC50.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Inhibition | 1. Inactive Compound: Improper storage or handling of this compound. 2. Enzyme/Cellular Issues: Inactive enzyme, low PARP activity in cells, or cell line resistance. 3. Incorrect Assay Conditions: Sub-optimal substrate (NAD+) concentration, incorrect buffer pH, or insufficient incubation time. | 1. Use a fresh aliquot of this compound. Confirm solubility in DMSO. 2. Test the activity of the PARP enzyme with a known inhibitor. Ensure robust PARP activation in cellular assays (e.g., with a DNA damaging agent). 3. Optimize assay conditions. Ensure NAD+ concentration is appropriate for determining IC50 (often close to the Km). |
| Steep Dose-Response Curve (High Hill Slope) | 1. Stoichiometric Inhibition: The concentration of the enzyme is high relative to the inhibitor's Ki, leading to tight binding.[6] 2. Compound Aggregation: At higher concentrations, the compound may form aggregates that inhibit the enzyme non-specifically.[7] 3. Assay Artifacts: Interference with the detection method (e.g., fluorescence quenching).[7] | 1. Reduce the enzyme concentration in the assay. If the IC50 value changes linearly with the enzyme concentration, this indicates stoichiometric inhibition.[6] 2. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Test for aggregation using dynamic light scattering if available. 3. Run control experiments with the compound in the absence of the enzyme to check for interference with the assay signal. |
| Incomplete or Partial Inhibition at High Concentrations | 1. Solubility Issues: this compound precipitating out of the aqueous assay buffer at high concentrations.[7] 2. Compound Instability: The compound may be unstable in the assay buffer over the course of the experiment. 3. Irreversible Inhibition: The inhibitor may be binding irreversibly, but the reaction reaches a steady state that appears as partial inhibition. | 1. Ensure the final DMSO concentration is consistent across all wells and is at a level that maintains compound solubility (typically ≤1%). Visually inspect for precipitation. 2. Assess the stability of this compound in the assay buffer over time. 3. Perform a dilution experiment: incubate the enzyme with a high concentration of the inhibitor, then dilute the mixture to a concentration below the IC50. If activity is not restored, the inhibition may be irreversible or slowly reversible.[8] |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate serial dilutions or reagent additions. 2. Edge Effects in Plates: Evaporation from the outer wells of the microplate. 3. Cellular Assay Inconsistency: Uneven cell seeding or variation in the induction of DNA damage. | 1. Use calibrated pipettes and proper technique. Prepare a larger volume of each dilution to minimize errors. 2. Avoid using the outermost wells of the plate, or fill them with PBS to maintain humidity. 3. Ensure a single-cell suspension before seeding. Apply the DNA damaging agent consistently across all wells. |
Visualizations
Caption: Mechanism of PARP-mediated DNA repair and its inhibition by this compound.
Caption: General workflow for an this compound dose-response experiment.
Caption: Logical flow for troubleshooting this compound dose-response curves.
References
Validation & Comparative
A-966492 vs. Veliparib: A Comparative Analysis of PARP Trapping Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Poly (ADP-ribose) polymerase (PARP) trapping efficiency of two small molecule inhibitors: A-966492 and veliparib (B1684213) (ABT-888). A comprehensive understanding of their differential abilities to trap PARP on DNA is crucial for rational drug design and the development of targeted cancer therapies. This comparison is supported by experimental data from preclinical studies.
Introduction to PARP Trapping
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of therapeutic agents that disrupt DNA damage repair in cancer cells. Their mechanism of action extends beyond simple catalytic inhibition of the PARP enzyme. A key determinant of the cytotoxicity of many PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of a single-strand break. This trapped PARP-DNA complex is a significant steric hindrance to DNA replication and transcription, leading to the formation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The efficiency of PARP trapping varies significantly among different inhibitors and does not always correlate with their catalytic inhibitory potency.[1][2]
Comparative Analysis of PARP Trapping Potency
Experimental evidence consistently demonstrates that veliparib is a relatively weak PARP trapper compared to other clinical PARP inhibitors.[1][2] In contrast, while direct head-to-head studies with this compound are limited, data on structurally similar compounds and its potent enzymatic inhibition suggest a significantly higher trapping efficiency than veliparib.
One study established a clear rank order of trapping potency for several clinical PARP inhibitors as niraparib (B1663559) (MK-4827) > olaparib (B1684210) (AZD-2281) >> veliparib (ABT-888).[2] Another study investigating compounds with similar PARP1/2 inhibitory potency to this compound, such as A-934935, found their trapping ability to be significantly more potent than what is reported for veliparib. The rank order of PARP1 trapping in one study was talazoparib (B560058) >> A-934935 = rucaparib. This places compounds with a similar profile to this compound in a much higher trapping category than veliparib.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory and trapping efficiencies of this compound and veliparib.
Table 1: PARP1 and PARP2 Catalytic Inhibition
| Compound | Target | Ki (nM) |
| This compound | PARP1 | 1 |
| PARP2 | 1.5 | |
| Veliparib | PARP1 | 5.2 |
| PARP2 | 2.9 |
Ki (Inhibition constant) values represent the concentration of the inhibitor required to produce half-maximum inhibition.
Table 2: Relative PARP Trapping Efficiency
| Compound | Relative Trapping Potency |
| This compound | High (Inferred from structurally and functionally similar compounds) |
| Veliparib | Low |
Note: Direct quantitative EC50 values for PARP trapping of this compound were not available in the reviewed literature. The relative potency is inferred from studies on similar compounds and its high catalytic inhibition.
Experimental Protocols
The assessment of PARP trapping efficiency is typically conducted using two primary experimental approaches: a biochemical fluorescence polarization assay and a cell-based chromatin fractionation assay followed by Western blotting.
Fluorescence Polarization (FP) Assay for PARP Trapping
This biochemical assay quantitatively measures the ability of an inhibitor to stabilize the PARP-DNA complex in a purified system.
Experimental Workflow:
Caption: Workflow for the fluorescence polarization-based PARP trapping assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and veliparib in DMSO, followed by further dilution in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).
-
Prepare solutions of recombinant human PARP1 or PARP2 enzyme, a fluorescently labeled DNA oligonucleotide containing a single-strand break, and NAD+.
-
-
Assay Plate Setup:
-
In a 384-well, low-volume, black, flat-bottom plate, set up the following conditions:
-
Blank wells: Assay buffer only.
-
Low FP control (No Trapping): PARP enzyme, fluorescent DNA probe, NAD+, and DMSO vehicle.
-
High FP control (Maximal Trapping): PARP enzyme, fluorescent DNA probe, and DMSO vehicle (no NAD+).
-
Test wells: PARP enzyme, fluorescent DNA probe, NAD+, and serial dilutions of this compound or veliparib.
-
-
-
Assay Procedure:
-
Add the assay components to the wells as defined above.
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow for the binding of PARP to the DNA and the inhibitor.
-
Initiate the auto-PARylation reaction by adding a concentrated solution of NAD+ to all wells except the "High FP control" wells.
-
Incubate for an additional 60 minutes at room temperature, protected from light, to allow for auto-PARylation and dissociation of PARP in the absence of a trapping inhibitor.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Subtract the average mP value of the blank wells from all other wells.
-
Calculate the percentage of PARP trapping for each inhibitor concentration relative to the low and high FP controls.
-
Plot the % Trapping against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[3]
-
Chromatin Fractionation and Western Blot Assay
This cell-based method provides a physiologically relevant measure of the amount of PARP1 tightly bound to chromatin within cells following inhibitor treatment.
Experimental Workflow:
Caption: Workflow for the cell-based PARP trapping assay using chromatin fractionation.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HeLa, MDA-MB-231) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or veliparib for a defined period (e.g., 4-24 hours). Include a DMSO vehicle control.
-
Optionally, to enhance the trapping signal, co-treat with a low dose of a DNA damaging agent like methyl methanesulfonate (B1217627) (MMS) (e.g., 0.01%) for the last 30-60 minutes of the inhibitor treatment.[3][4]
-
-
Chromatin Fractionation:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Perform subcellular fractionation using a commercial kit or an established laboratory protocol. This typically involves sequential incubations in hypotonic cytoplasmic lysis buffer, a nuclear soluble extraction buffer, and finally a buffer that solubilizes chromatin-bound proteins. It is critical to include the PARP inhibitor in all fractionation buffers to minimize the dissociation of the trapped complex.[4][5]
-
-
Protein Quantification:
-
Determine the protein concentration of the chromatin-bound fractions using a BCA assay to ensure equal loading for Western blot analysis.[3]
-
-
Western Blot Analysis:
-
Normalize the protein amounts for each sample from the chromatin-bound fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PARP1.
-
Probe the same membrane with a primary antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.[3][4]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the PARP1 and Histone H3 bands using image analysis software (e.g., ImageJ).
-
Normalize the PARP1 band intensity to the corresponding Histone H3 band intensity for each sample to quantify the relative amount of chromatin-trapped PARP1.[3]
-
Signaling Pathway and Mechanism of PARP Trapping
The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the mechanism by which PARP inhibitors induce trapping.
Caption: PARP1 signaling in DNA repair and the mechanism of PARP trapping by inhibitors.
Conclusion
The available evidence strongly indicates that this compound is a significantly more potent PARP trapping agent than veliparib. While both compounds inhibit the catalytic activity of PARP1 and PARP2, the superior trapping ability of this compound is likely to translate into greater cytotoxicity, particularly in cancer cells with deficiencies in homologous recombination. For researchers and drug developers, this distinction is critical when selecting a PARP inhibitor for preclinical studies or clinical trials, as the degree of PARP trapping can have a profound impact on therapeutic efficacy and the spectrum of sensitive tumor types. The experimental protocols provided herein offer robust methods for the continued investigation and characterization of the PARP trapping efficiencies of novel and existing inhibitors.
References
- 1. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The ubiquitin-dependent ATPase p97 removes cytotoxic trapped PARP1 from chromatin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profiles of A-966492 and Niraparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two potent Poly(ADP-ribose) polymerase (PARP) inhibitors: A-966492 and niraparib (B1663559). A comprehensive understanding of their respective selectivity is crucial for target validation, preclinical development, and ultimately, clinical application. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
Both this compound and niraparib are highly potent inhibitors of PARP-1 and PARP-2. However, direct comparative studies under identical experimental conditions reveal nuances in their selectivity profiles. One key study found the selectivity of this compound for PARP-1 and PARP-2 to be intermediate between that of veliparib (B1684213) and niraparib.[1][2][3] While both are considered selective for PARP-1/2, niraparib has been shown to be more than 330-fold selective against PARP-3, V-PARP, and Tankyrase 1.[4]
Data Presentation: Quantitative Selectivity Profile
The following tables summarize the in vitro inhibitory activity of this compound and niraparib against various PARP enzymes. It is important to note that IC50 and Ki values can vary between different studies due to variations in experimental conditions.
Table 1: Inhibitory Activity of this compound against PARP Enzymes
| Target | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |
| PARP-1 | - | 1 | Cell-free | [5] |
| PARP-2 | - | 1.5 | Cell-free | [5] |
| PARP-3 | >1000 | - | In vitro enzymatic assay | [1] |
| TNKS1 | >1000 | - | In vitro enzymatic assay | [1] |
| PARP-10 | >1000 | - | In vitro enzymatic assay | [1] |
| PARP-14 | >1000 | - | In vitro enzymatic assay | [1] |
Table 2: Inhibitory Activity of Niraparib against PARP Enzymes
| Target | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |
| PARP-1 | 3.8 | - | Cell-free | [4] |
| PARP-2 | 2.1 | - | Cell-free | [4] |
| PARP-3 | 1300 | - | Cell-free | [4] |
| V-PARP | 330 | - | Cell-free | [4] |
| Tankyrase 1 | 570 | - | Cell-free | [4] |
Experimental Protocols
The determination of inhibitor selectivity is highly dependent on the experimental methodology. Below are outlines of typical biochemical and cell-based assays used to profile PARP inhibitors.
Biochemical PARP Inhibition Assay (General Protocol)
This type of assay directly measures the enzymatic activity of purified PARP enzymes in the presence of an inhibitor.
-
Enzyme and Substrate Preparation : Recombinant human PARP enzymes (e.g., PARP-1, PARP-2) are purified. A substrate, typically biotinylated histone or NAD+, is prepared.
-
Inhibitor Incubation : A range of concentrations of the PARP inhibitor (e.g., this compound or niraparib) is pre-incubated with the PARP enzyme in an assay buffer.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of NAD+ and a DNA substrate (for DNA-dependent PARPs like PARP-1 and PARP-2).
-
Detection : The formation of poly(ADP-ribose) (PAR) chains is quantified. This can be achieved through various methods, including:
-
ELISA-based assays : Using an antibody specific for PAR.
-
Radiometric assays : Using radiolabeled NAD+.
-
Fluorescence-based assays : Using a fluorescent NAD+ analogue.
-
-
Data Analysis : The IC50 value, the concentration of inhibitor required to reduce PARP activity by 50%, is calculated from the dose-response curve.
Whole-Cell PARP Inhibition Assay
This assay format assesses the ability of an inhibitor to engage and inhibit PARP within a cellular context.
-
Cell Culture : A suitable cell line is cultured in multi-well plates.
-
Inhibitor Treatment : Cells are treated with a range of concentrations of the PARP inhibitor for a defined period.
-
Induction of DNA Damage : DNA damage is induced to activate cellular PARP activity. This is often achieved by treating cells with a DNA-damaging agent like hydrogen peroxide (H2O2) or an alkylating agent.
-
PAR Detection : The level of PAR formation within the cells is measured, typically by immunofluorescence staining using an anti-PAR antibody, followed by imaging and quantification.
-
Data Analysis : The EC50 value, the effective concentration of the inhibitor that reduces cellular PAR levels by 50%, is determined.
Visualizations
PARP Signaling Pathway
The following diagram illustrates the central role of PARP enzymes in the DNA damage response and where inhibitors like this compound and niraparib exert their effect.
Caption: The role of PARP-1/2 in single-strand break repair and its inhibition.
Experimental Workflow for Selectivity Profiling
This diagram outlines a typical workflow for determining the selectivity profile of a PARP inhibitor.
Caption: A streamlined workflow for determining PARP inhibitor selectivity.
References
A Head-to-Head Comparison of A-966492 and Other Leading PARP Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the poly(ADP-ribose) polymerase (PARP) inhibitor A-966492 against other prominent PARP inhibitors, including Olaparib, Talazoparib, and Niraparib. This document synthesizes preclinical data to evaluate their respective performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to DNA single-strand break repair. The inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a successful therapeutic strategy in oncology, especially for cancers harboring deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has driven the development of numerous PARP inhibitors. This compound is a potent, structurally distinct benzimidazole (B57391) analogue that inhibits both PARP-1 and PARP-2.[1] This guide provides a comprehensive head-to-head comparison of this compound with other well-established PARP inhibitors to aid in preclinical research and drug development decisions.
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo performance metrics of this compound and other selected PARP inhibitors, drawing from publicly available preclinical data. It is important to note that direct cross-study comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 1: In Vitro Enzymatic Inhibition of PARP-1 and PARP-2
| Inhibitor | Target(s) | PARP-1 Kᵢ (nM) | PARP-2 Kᵢ (nM) | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) |
| This compound | PARP-1/2 | 1[2] | 1.5[2] | - | - |
| Olaparib | PARP-1/2 | - | - | ~5 | ~1 |
| Talazoparib | PARP-1/2 | - | - | - | - |
| Niraparib | PARP-1/2 | - | - | 3.8 | 2.1 |
| Rucaparib | PARP-1/2 | 1.4 | - | - | - |
| Veliparib | PARP-1/2 | 5.2 | 2.9 | - | - |
Note: Kᵢ and IC₅₀ values are compiled from various sources and may not be directly comparable due to different assay conditions.
Table 2: Cellular Activity and In Vivo Efficacy
| Inhibitor | Whole Cell PARP Inhibition EC₅₀ (nM) | Cell Viability IC₅₀ (nM) | In Vivo Model | Dosing | Tumor Growth Inhibition |
| This compound | 1 (C41 cells)[2] | - | MX-1 breast cancer xenograft | - | Single agent activity[2] |
| Olaparib | - | - | BRCA2-mutated ovarian cancer xenograft | - | Significant inhibition[3] |
| Talazoparib | - | - | BRCA1-deficient breast cancer xenograft | - | Tumor regression |
| Niraparib | - | - | BRCA2-deficient ovarian cancer PDX | - | Delayed progression[4] |
Note: In vivo efficacy data is highly model-dependent and direct comparisons are challenging.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
To ensure reproducibility and facilitate direct comparison, detailed methodologies for the key experiments cited are provided below.
PARP Enzymatic Assay (Histone-Coated Plate)
This assay measures the ability of an inhibitor to block the catalytic activity of PARP-1 in a cell-free system.
-
Materials:
-
Histone H4-coated 96-well microplate
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Test inhibitors (e.g., this compound)
-
Anti-poly(ADP-ribose) (PAR) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 0.2N HCl)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl₂)
-
-
Procedure:
-
To the wells of the histone H4-coated microplate, add the test inhibitor at various concentrations.
-
Add a mixture of PARP-1 enzyme and activated DNA to each well.
-
Initiate the PARylation reaction by adding NAD⁺ (e.g., 10 µM or 100 µM).
-
Incubate the plate for 30 minutes at room temperature.
-
Stop the reaction by washing the plate with wash buffer.
-
Add the anti-PAR antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody, incubating for another hour.
-
After a final wash, add the TMB substrate and allow the color to develop for 15 minutes.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader. The signal is proportional to the PARylation of histone H4.[5]
-
Cellular PARP Inhibition Assay (Immunofluorescence)
This assay quantifies the inhibition of PARP activity within whole cells.
-
Materials:
-
Cancer cell line (e.g., C41, HeLa)
-
Cell culture medium and supplements
-
Test inhibitors
-
DNA damaging agent (e.g., 1 mM H₂O₂)
-
Fixation solution (e.g., methanol:acetone 7:3)
-
Blocking solution (e.g., 5% non-fat milk in PBST)
-
Anti-PAR primary antibody
-
Fluorescently-labeled secondary antibody (e.g., FITC-conjugated)
-
Nuclear counterstain (e.g., DAPI)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the PARP inhibitor for 30 minutes.
-
Induce DNA damage by treating the cells with H₂O₂ for 10 minutes to activate PARP.[2]
-
Wash the cells with ice-cold PBS and fix with the pre-chilled fixation solution for 10 minutes at -20°C.[2]
-
Rehydrate the plates with PBS and block for 30 minutes at room temperature.[2]
-
Incubate with the anti-PAR primary antibody for 1 hour.[2]
-
Wash the cells and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour.[2]
-
After final washes, acquire images using a fluorescence microscope or high-content imaging system.
-
Quantify the fluorescence intensity of the PAR signal per nucleus. The reduction in signal in treated cells compared to the control indicates PARP inhibition.
-
PARP Trapping Assay (Chromatin Fractionation and Western Blot)
This assay measures the amount of PARP-1 that is "trapped" on chromatin following inhibitor treatment.
-
Materials:
-
Cancer cell line (e.g., HeLa, MDA-MB-231)
-
Test inhibitors
-
Subcellular protein fractionation kit or buffers (cytoplasmic, nuclear soluble, and chromatin-bound extraction buffers)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against PARP-1 and a loading control (e.g., Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the desired concentrations of the PARP inhibitor for a specified time (e.g., 4-24 hours).
-
Harvest the cells and perform subcellular fractionation to isolate the chromatin-bound protein fraction. This typically involves sequential lysis steps to remove cytoplasmic and then soluble nuclear proteins.[6]
-
Determine the protein concentration of the chromatin-bound fractions using a BCA assay.
-
Normalize the protein amounts for each sample, prepare with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using the primary antibody against PARP-1.
-
Probe the same membrane with an antibody against Histone H3 as a loading control for the chromatin fraction.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
Quantify the band intensities. An increase in the PARP-1 signal in the chromatin-bound fraction of treated cells indicates PARP trapping.[6][7]
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PARP inhibitor in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to be sensitive to PARP inhibitors (e.g., BRCA-mutant cell line)
-
Cell culture medium and Matrigel
-
Test inhibitor and vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Prepare a suspension of cancer cells in a mixture of cell culture medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]
-
Administer the test inhibitor (e.g., this compound) or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).[8]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[8]
-
Continue treatment for the planned duration of the study (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.
-
Conclusion
This compound is a highly potent dual inhibitor of PARP-1 and PARP-2, exhibiting low nanomolar efficacy in both enzymatic and cellular assays.[2] Its selectivity profile is reported to be intermediate between the highly selective Veliparib and the less selective Niraparib.[9][10] While direct, comprehensive head-to-head in vivo efficacy and PARP trapping data against a wide range of other clinical-stage inhibitors are not extensively available in single studies, the existing preclinical data suggest that this compound is a promising and potent PARP inhibitor. Its ability to cross the blood-brain barrier and its oral bioavailability further enhance its therapeutic potential.[2]
The provided data and detailed experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the unique properties of this compound in the context of other PARP inhibitors. Future head-to-head studies under standardized conditions will be crucial for definitively positioning this compound within the landscape of PARP-targeted cancer therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncotarget.com [oncotarget.com]
- 5. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A-966492 Efficacy in Olaparib-Resistant Cancer Models: A Data Gap in Current Research
For researchers, scientists, and drug development professionals investigating mechanisms to overcome resistance to the PARP inhibitor olaparib (B1684210), there is currently a notable absence of publicly available data on the efficacy of A-966492 in olaparib-resistant preclinical models.
Extensive searches of scientific literature and clinical trial databases have not yielded any studies that specifically evaluate this compound, a potent inhibitor of PARP1 and PARP2, in cancer cell lines or animal models with acquired or inherent resistance to olaparib. While the existing research landscape provides a wealth of information on the mechanisms of olaparib resistance and explores various strategies to circumvent it, this compound has not been a subject of these investigations.
This guide aims to transparently address this data gap and provide context based on the available information regarding this compound and the broader field of PARP inhibitor resistance.
This compound: A Potent PARP1/2 Inhibitor
This compound is recognized as a highly potent small molecule inhibitor of both PARP1 and PARP2 enzymes. Its high affinity and inhibitory activity place it among the more powerful agents in its class. However, its development status and the extent of its preclinical and clinical investigation remain largely undisclosed in the public domain.
The Challenge of Olaparib Resistance
Olaparib, a cornerstone of therapy for cancers with homologous recombination deficiencies (HRD), particularly those with BRCA1/2 mutations, is facing the growing challenge of drug resistance. The primary mechanisms of resistance are multifaceted and include:
-
Secondary mutations in BRCA1/2: These mutations can restore the open reading frame of the gene, leading to the production of a functional protein and thereby restoring homologous recombination repair.
-
Upregulation of drug efflux pumps: Increased expression of transporters like P-glycoprotein (MDR1) can actively pump olaparib out of cancer cells, reducing its intracellular concentration and efficacy.
-
Loss of PARP1 expression: Reduced levels of PARP1, the primary target of olaparib, can lead to diminished drug trapping on DNA, a key mechanism of its cytotoxic action.
-
Replication fork protection: Mechanisms that stabilize stalled replication forks can prevent the formation of double-strand breaks, thus mitigating the synthetic lethal effect of PARP inhibition in HRD cells.
Potential for this compound in Olaparib Resistance: A Hypothesis
While no direct evidence exists, the theoretical potential of this compound to overcome olaparib resistance could be hypothesized based on several factors, though these remain to be experimentally validated:
-
Differential PARP Trapping Efficiency: The cytotoxic potential of PARP inhibitors is not solely dependent on their catalytic inhibition but also on their ability to "trap" PARP enzymes on DNA. Different PARP inhibitors exhibit varying trapping efficiencies. If this compound possesses a significantly higher trapping potency compared to olaparib, it might be effective in models where resistance is driven by mechanisms that are sensitive to more potent PARP trapping.
-
Activity Against Different Resistance Mechanisms: It is conceivable that this compound might be less susceptible to certain resistance mechanisms. For instance, if its chemical structure makes it a poorer substrate for specific drug efflux pumps that are upregulated in olaparib-resistant cells, it could retain its efficacy.
It is crucial to emphasize that these are purely speculative points and require rigorous experimental validation.
Experimental Approaches to Address the Data Gap
To determine the efficacy of this compound in olaparib-resistant models, a series of preclinical experiments would be necessary. The following outlines a potential experimental workflow:
Diagram: Experimental Workflow for Assessing this compound in Olaparib-Resistant Models
Caption: Workflow for evaluating this compound in olaparib-resistant cancer models.
Conclusion and Future Directions
The absence of data on the efficacy of this compound in olaparib-resistant models represents a significant gap in the understanding of potential second-line PARP inhibitor therapies. For researchers in the field, this presents an opportunity for novel investigation. Studies designed to generate olaparib-resistant cancer models and subsequently test the activity of this compound are warranted. Such research would be invaluable in determining if this compound holds promise as a therapeutic option for patients who have developed resistance to olaparib and would contribute significantly to the strategic development of next-generation PARP inhibitors. Until such data becomes available, any discussion on the utility of this compound in this specific clinical context remains speculative.
A-966492 as a Chemical Probe for PARP1/2 Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of A-966492 with other commonly used PARP inhibitors. The information presented is intended to assist researchers in selecting the most appropriate chemical probe for their studies on PARP1 and PARP2 function.
Introduction to PARP1/2 and Their Role in DNA Damage Repair
Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2 are key enzymes in the cellular response to DNA damage.[1][2] They are responsible for detecting single-strand breaks (SSBs) in DNA and initiating their repair through the base excision repair (BER) pathway. Upon binding to damaged DNA, PARP1 and PARP2 catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the repair process.[1][2]
Inhibition of PARP1/2 enzymatic activity has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, arises because cancer cells with defective homologous recombination (HR) repair are highly dependent on PARP-mediated SSB repair. When PARP is inhibited, SSBs accumulate and are converted to more lethal double-strand breaks (DSBs) during DNA replication. In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to cell death.[3]
Comparative Analysis of this compound and Other PARP Inhibitors
This compound is a potent and selective inhibitor of both PARP1 and PARP2.[4][5] Its utility as a chemical probe stems from its high affinity for these targets and its ability to effectively suppress their enzymatic activity in cellular contexts. To provide a comprehensive overview, this section compares the biochemical and cellular activities of this compound with other widely used PARP inhibitors: Olaparib, Talazoparib, Rucaparib, Veliparib, and Niraparib.
Data Presentation
The following tables summarize the inhibitory potency (Ki and IC50 values) and selectivity of this compound and its counterparts against various PARP family members. This quantitative data allows for a direct comparison of their biochemical profiles.
Table 1: Inhibitory Potency (Ki) against PARP1 and PARP2
| Compound | PARP1 Ki (nM) | PARP2 Ki (nM) |
| This compound | 1 [4][5][6][7] | 1.5 [4][5][6][7] |
| Olaparib | 1.2 - 5 | 0.8 - 2.1 |
| Talazoparib | 0.57 - 1.2 | 0.8 |
| Rucaparib | 1.4[8] | 0.17[8] |
| Veliparib | 5.2[9] | 2.9[9] |
| Niraparib | 3.8 | 2.1 |
Table 2: Half-maximal Inhibitory Concentration (IC50) against PARP Family Enzymes
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP3 IC50 (nM) | TNKS1 (PARP5a) IC50 (nM) | TNKS2 (PARP5b) IC50 (nM) |
| This compound | ~1 [10] | ~3 [10] | >1000 [10] | >1000 [10] | >1000 [10] |
| Olaparib | 1.5 | 0.8 | 200 | >1000 | >1000 |
| Talazoparib | 0.57[11] | - | - | - | - |
| Rucaparib | 0.8[8] | 0.5[8] | 28[8] | - | - |
| Veliparib | 4.4[12] | - | - | - | - |
| Niraparib | 4[13] | - | - | - | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions. Data is compiled from multiple sources.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for key experiments used to characterize PARP inhibitors.
PARP Activity Assay (Biochemical Assay)
This assay measures the enzymatic activity of PARP in a cell-free system.
-
Reagents and Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Activated DNA (e.g., nicked DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)
-
This compound and other PARP inhibitors
-
Streptavidin-coated plates
-
Detection reagent (e.g., Streptavidin-HRP and chemiluminescent substrate)
-
-
Procedure:
-
Prepare serial dilutions of this compound and other PARP inhibitors.
-
In a 96-well plate, add the assay buffer, recombinant PARP enzyme, histone H1, and activated DNA.
-
Add the diluted inhibitors to the respective wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a potent PARP inhibitor (e.g., 3-aminobenzamide) in excess.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated PAR-histone to bind.
-
Wash the plate to remove unbound reagents.
-
Add a detection reagent (e.g., Streptavidin-HRP) and incubate.
-
After another wash step, add the chemiluminescent substrate and measure the signal using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Western Blot for PARylation (Target Engagement)
This assay assesses the ability of a PARP inhibitor to suppress PARP activity within cells.[14]
-
Reagents and Materials:
-
Cell culture medium and supplements
-
Cancer cell line of interest
-
This compound and other PARP inhibitors
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-PAR, anti-PARP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system. A reduction in the PAR signal indicates inhibition of PARP activity.
-
The membrane can be stripped and re-probed for total PARP1 and a loading control to ensure equal protein loading.
-
MTT Assay (Cellular Viability)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3][15]
-
Reagents and Materials:
-
Cell culture medium and supplements
-
Cancer cell line of interest
-
This compound and other PARP inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or other inhibitors for a specified duration (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each inhibitor.
-
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with a cytotoxic agent.[16]
-
Reagents and Materials:
-
Cell culture medium and supplements
-
Cancer cell line of interest
-
This compound and other PARP inhibitors
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol (B129727)/water)
-
-
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain them with crystal violet solution.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Conclusion
This compound is a highly potent and selective chemical probe for studying the function of PARP1 and PARP2. Its nanomolar inhibitory activity and selectivity over other PARP family members make it a valuable tool for dissecting the roles of these enzymes in DNA repair and other cellular processes. This guide provides a framework for comparing this compound with other PARP inhibitors and offers detailed protocols for its experimental validation. The choice of a specific PARP inhibitor should be guided by the specific research question, considering factors such as potency, selectivity, and the experimental system being used.
References
- 1. Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of A-966492
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and a step-by-step plan for the proper disposal of A-966492, a potent PARP1/2 inhibitor. Adherence to these procedures is vital for personnel safety and environmental protection.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for this compound. The SDS contains detailed information regarding the compound's hazards, handling, and emergency measures. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters to consider for the disposal of this compound. These values should be confirmed with the specific SDS for the product and local regulations.
| Parameter | Guideline | Source Recommendation |
| Waste Classification | Hazardous Solid Waste | Environmental Protection Agency (EPA) / Local Regulations |
| Container Type | Sealed, chemically compatible, and clearly labeled container | Institutional Environmental Health & Safety (EHS) Guidelines |
| pH of Aqueous Solutions | Neutral pH (if applicable for dissolution) | General Laboratory Best Practices |
| Maximum Storage Time | Typically 90 days in a designated Satellite Accumulation Area | Institutional EHS Guidelines |
Step-by-Step Disposal Protocol
The proper disposal of solid chemical waste such as this compound should be conducted in accordance with institutional and regulatory guidelines. The following protocol outlines a general and safe procedure:
-
Initial Assessment : Confirm that this compound is a solid waste product designated for disposal. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Containerization :
-
Place the solid this compound waste into a designated, leak-proof, and sealable container.
-
Ensure the container is chemically compatible with the compound.
-
The original product container, if empty and clean, can often be used, but the label must be defaced or clearly marked as "WASTE".
-
-
Labeling :
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name ("this compound") and any other components of the waste.
-
Include the date of accumulation and the name of the principal investigator or laboratory.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure segregation from incompatible waste materials.
-
-
Waste Pickup :
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Follow all institutional procedures for requesting a waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of solid this compound waste.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations, as well as your institution's specific Environmental Health and Safety (EHS) protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
